molecular formula C6H8O3 B1329276 5-Acetyloxolan-2-one CAS No. 29393-32-6

5-Acetyloxolan-2-one

Cat. No.: B1329276
CAS No.: 29393-32-6
M. Wt: 128.13 g/mol
InChI Key: AHLDCEZSQNGEFT-UHFFFAOYSA-N
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Description

5-Acetyloxolan-2-one is a lactone-based chemical compound offered for research and development purposes. Compounds with the oxolan-2-one (gamma-lactone) core structure are of significant interest in medicinal chemistry and organic synthesis . They serve as key intermediates and precursors for developing new active molecules. Research into similar 3-substituted dihydrofuran-2(3H)-one derivatives has shown promising biological activity, including anticonvulsant and analgesic properties in preclinical studies . The acetyl functional group at the 5-position makes this compound a versatile building block for further chemical modifications, potentially for the synthesis of more complex molecules with targeted applications. This product is intended for research and further manufacturing use only. It is not for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(7)5-2-3-6(8)9-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLDCEZSQNGEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951927
Record name 5-Acetyloxolan-2-one
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29393-32-6
Record name Solerone
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Record name 5-Acetyldihydrofuran-2(3H)-one
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Record name 5-Acetyloxolan-2-one
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Record name 5-acetyldihydrofuran-2(3H)-one
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Foundational & Exploratory

Technical Profile: 5-Acetyloxolan-2-one (Solerone)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Acetyloxolan-2-one (CAS: 29393-32-6), commonly known as Solerone , is a functionalized


-lactone characterized by an exocyclic acetyl group at the C5 position.[1][2] Unlike its structural isomer 3-acetyloxolan-2-one (2-acetylbutyrolactone), which is widely used as a fluorogenic derivatizing agent, the 5-acetyl isomer serves as a specialized chiral building block in asymmetric synthesis and a potent organoleptic agent in enology.[1][2]

This guide analyzes the molecule's dual utility: as a chiral synthon for polyfunctionalized pharmaceutical intermediates (e.g., 1,4-diols, amino-polyols) and as a bio-active lactone derived from carbohydrate degradation.[1][2] We prioritize the enantioselective synthesis via biocatalysis, as the stereochemistry at C5 is critical for biological activity.[3]

Physicochemical Characterization

The molecule features a rigid oxolane ring with two electrophilic centers: the endocyclic lactone carbonyl (C2) and the exocyclic ketone (C6).[2][3] This duality dictates its reactivity profile.[2][3]

Table 1: Core Chemical Constants
PropertyValueContext
IUPAC Name This compoundSystematic nomenclature
Common Name Solerone; 5-acetyldihydro-2(3H)-furanoneFlavor/Fragrance industry
Molecular Formula

Molecular Weight 128.13 g/mol
CAS Number 29393-32-6
Boiling Point 104–105 °C (0.5 mmHg)High vacuum required due to thermal instability
Density ~1.19 g/cm³Estimated at 25°C
Chirality 1 Stereocenter (C5)(R)- and (S)- enantiomers exist
Solubility Water (Moderate), EtOH,

,

Lipophilic enough for organic extraction
Spectroscopic Signature (Self-Validation)

To validate the synthesis of this compound, researchers should verify the following NMR signals. The absence of the acetyl singlet indicates hydrolysis or over-reduction.[3]

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.25 (s, 3H, 
      
      
      
      ): Characteristic methyl ketone singlet.[2]
    • 
       2.3–2.6 (m, 4H, Ring 
      
      
      
      ): Multiplets for C3 and C4 protons.[2]
    • 
       5.1–5.2 (dd, 1H, H-5): Deshielded proton adjacent to oxygen and carbonyl; diagnostic for ring closure.[2][3]
      
  • IR Spectrum:

    • 1775

      
       (Lactone 
      
      
      
      , strong).[2]
    • 1720

      
       (Ketone 
      
      
      
      , strong).[2]

Synthesis & Production Strategies

The synthesis of this compound presents a challenge in regioselectivity.[1][2][3] Traditional chemical oxidation of hexose derivatives often yields complex mixtures. The industry standard for high-purity, enantiomerically enriched material is Biocatalytic Reduction .[2][3]

Causality in Synthetic Choice[2][3]
  • Chemical Route (Oxidation): Oxidation of 5-(1-hydroxyethyl)-dihydrofuran-2-one often leads to ring opening or over-oxidation.[2]

  • Biocatalytic Route (Reduction): Using Saccharomyces cerevisiae (Baker's Yeast) to reduce

    
    -diketo esters allows for the introduction of chirality at C5 with high enantiomeric excess (ee > 95%).[2] The enzyme preferentially reduces the 
    
    
    
    -carbonyl of the precursor, triggering spontaneous lactonization.[3]
Experimental Protocol: Enantioselective Bioreduction

Objective: Synthesis of (S)-5-acetyloxolan-2-one from ethyl 4,5-dioxohexanoate.

Reagents:

  • Ethyl 4,5-dioxohexanoate (Precursor)[2]

  • Dry Baker's Yeast (Saccharomyces cerevisiae)[2]

  • Sucrose (Energy source for NADPH regeneration)[2]

  • Phosphate Buffer (pH 7.0)[2]

Step-by-Step Workflow:

  • Fermentation Setup: Suspend 20 g of dry Baker's Yeast and 20 g of sucrose in 200 mL of phosphate buffer (0.1 M, pH 7.0) in a 500 mL Erlenmeyer flask.

  • Activation: Incubate at 30°C with orbital shaking (150 rpm) for 30 minutes to activate the yeast reductases.

  • Substrate Addition: Add 1.0 g of ethyl 4,5-dioxohexanoate dropwise to the fermenting mixture.

    • Note: Slow addition prevents substrate inhibition of the enzymes.[2][3]

  • Reaction Phase: Continue shaking at 30°C for 24–48 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 1:1).

  • Extraction: Centrifuge the mixture to remove yeast cells. Saturate the supernatant with NaCl (salting out) and extract with

    
     (
    
    
    
    mL).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
    

Yield: Typically 60–75% yield with >90% ee.[2][3]

Reactivity Profile & Mechanistic Pathways

The chemical utility of this compound arises from the orthogonal reactivity of its two carbonyl groups.[1][2]

Nucleophilic Ring Opening

The lactone ring is susceptible to hydrolysis or aminolysis.[2][3]

  • Hydrolysis: Under basic conditions (NaOH), the ring opens to form 4-hydroxy-5-oxohexanoate.[2] This reaction is reversible upon acidification.[2][3]

  • Aminolysis: Reaction with primary amines yields

    
    -hydroxyamides.[2][3] This is crucial for generating chiral amide libraries.
    
1,2-Induction (Diastereoselective Reduction)

Reducing the exocyclic acetyl group (C6) while keeping the ring intact creates a new chiral center at C6.[2][3]

  • Reagent:

    
     in MeOH at -78°C.
    
  • Outcome: Formation of 5-(1-hydroxyethyl)dihydrofuran-2-one.[2] The existing stereocenter at C5 directs the hydride attack, typically favoring the anti-diastereomer via Cram's rule or Felkin-Anh models.

Visualization: Synthesis and Reactivity Network

The following diagram illustrates the biocatalytic formation and subsequent divergent pathways.

G Fig 1. Biocatalytic synthesis and divergent reactivity of this compound. Precursor Ethyl 4,5-dioxohexanoate (Acyclic Precursor) Solerone This compound (Solerone) Precursor->Solerone Bioreduction & Spontaneous Cyclization Yeast S. cerevisiae (NADH dependent) Yeast->Solerone Diol 5-(1-hydroxyethyl)- dihydrofuran-2-one (Chiral Diol Precursor) Solerone->Diol NaBH4 Reduction (1,2-Induction) Amide 4-Hydroxy-5-oxo- hexanamide derivative Solerone->Amide R-NH2 (Aminolysis) OpenChain 4-Hydroxy-5-oxo- hexanoate (Salt) Solerone->OpenChain NaOH/H2O (Hydrolysis)

Figure 1: Biocatalytic synthesis and divergent reactivity of this compound.

Applications in Drug Development

In medicinal chemistry, this compound serves as a "chiral pool" molecule.[2]

  • Antifungal Targets: Derivatives of 5-substituted lactones have shown efficacy in disrupting fungal cell walls.[2][3] The acetyl group allows for chain elongation via aldol condensation to mimic fatty acid metabolites.[2][3]

  • Nucleoside Analogues: The furanose ring system mimics the sugar backbone of nucleosides.[2][3] The acetyl group can be converted into a nucleobase attachment point or a phosphate mimic.[2][3]

  • Chiral Resolution Agents: Due to its high enantiomeric purity when produced biocatalytically, it can be used to resolve racemic amines via diastereomeric amide formation.[2][3]

References

  • CymitQuimica. (n.d.).[2][3] 2-Acetylbutyrolactone (Isomer comparison). Retrieved from [2]

  • PubChem. (2025).[2][3] Compound Summary: 5-acetyldihydrofuran-2(3H)-one (Solerone).[2][4] National Library of Medicine.[2][3][5] Retrieved from [2]

  • The Good Scents Company. (2024).[2][3] Solerone: Organoleptic and Chemical Properties.[2][3][6] Retrieved from [2]

  • Fronza, G., et al. (1996).[2][3] Stereochemistry of the reduction of gamma-keto esters by Baker's Yeast.[2][3][7]Journal of Organic Chemistry, 61(26).[2][3] (Foundational protocol for bioreduction described in Section 3).

  • ResearchGate. (2025). Synthesis of Chiral 5-Aryltetrahydrofuran-2-ones via Yeast Bioreduction. Retrieved from [2]

Sources

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Acetyloxolan-2-one (α-Acetyl-γ-butyrolactone)

This compound, more commonly known in laboratory settings as α-Acetyl-γ-butyrolactone or simply 2-Acetylbutyrolactone (ABL), is a derivative of γ-butyrolactone, a five-membered lactone.[1][2] Its unique bifunctional nature, possessing both a lactone and a ketone moiety, establishes it as a highly versatile and valuable intermediate in organic synthesis.[2] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and critical applications for professionals in research and drug development.

The γ-butyrolactone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and diuretic properties.[3] Consequently, this compound serves as a readily accessible starting material for the synthesis of more complex, biologically active molecules, making a thorough understanding of its chemistry essential for innovation in the field.[2][3]

Physicochemical and Spectroscopic Profile

This compound is typically a colorless to pale yellow liquid with a characteristic sweet, ester-like odor.[2][4] It is soluble in organic solvents like dimethylformamide (DMF), methanol, and ethanol but has limited solubility in water.[1][2]

Core Properties Summary
PropertyValueSource
CAS Number 517-23-7[1][4]
Molecular Formula C₆H₈O₃[1][4]
Molar Mass 128.127 g/mol [1]
IUPAC Name 3-Acetyloxolan-2-one[1]
Appearance Colorless to pale yellow liquid[1][2]
Density 1.19 g/cm³[1]
Boiling Point 107–108 °C at 7 hPa[1]
Flash Point 113 °C[1]
Spectroscopic Signature

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are publicly available and serve as the primary method for confirming the identity and purity of the compound.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by two strong absorption bands corresponding to the carbonyl groups. The lactone carbonyl (C=O) stretch typically appears around 1760-1780 cm⁻¹, while the ketone carbonyl stretch is observed at a lower wavenumber, approximately 1715-1730 cm⁻¹. The presence of these two distinct peaks is a key diagnostic feature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl group protons (a singlet around 2.2 ppm), the methine proton adjacent to both carbonyls (a triplet), and the two methylene groups of the lactone ring (multiplets).

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (lactone and ketone), the methine carbon, the two methylene carbons of the ring, and the methyl carbon of the acetyl group.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) at m/z = 128, along with characteristic fragmentation patterns resulting from the loss of acetyl and other fragments.[4]

Synthesis and Purification

The preparation of this compound is well-established, with two primary industrial routes. The choice of method often depends on the availability of starting materials and desired scale.

Common Synthetic Pathways
  • Acylation of γ-Butyrolactone: This is a classic condensation reaction between γ-butyrolactone and an ester of acetic acid, such as ethyl acetate, conducted in the presence of a strong base like sodium ethoxide or sodium metal.[1] The base deprotonates the α-carbon of the γ-butyrolactone, which then acts as a nucleophile, attacking the carbonyl of the ethyl acetate.

  • Reaction of Ethylene Oxide with an Acetoacetate Ester: This method involves the reaction of ethylene oxide with an acetoacetate ester (e.g., ethyl acetoacetate or methyl acetoacetate) under basic conditions, often catalyzed by a tertiary amine like triethylamine.[1][5] The reaction proceeds via nucleophilic ring-opening of the epoxide followed by intramolecular cyclization to form the lactone ring.

cluster_0 Pathway 1: Acylation cluster_1 Pathway 2: Epoxide Ring-Opening GBL γ-Butyrolactone ABL_1 This compound GBL->ABL_1 Acylation EtOAc Ethyl Acetate EtOAc->ABL_1 Base Strong Base (e.g., NaOEt) Base->GBL EO Ethylene Oxide ABL_2 This compound EO->ABL_2 Ring-opening & Lactonization Acetoacetate Acetoacetate Ester Acetoacetate->ABL_2 Base2 Base Catalyst (e.g., TEA) Base2->EO

Caption: Primary synthetic routes to this compound.

Protocol: Synthesis via Acylation of γ-Butyrolactone

This protocol is a generalized representation. Researchers must consult specific literature and safety data for precise quantities, conditions, and handling procedures.

  • Reaction Setup: A dry, inert-atmosphere reaction vessel is charged with a suitable solvent (e.g., anhydrous toluene) and a strong base (e.g., sodium ethoxide).

  • Addition of Reactants: A mixture of γ-butyrolactone and ethyl acetate is added dropwise to the stirred base suspension at a controlled temperature to manage the exothermic reaction.

  • Reaction: The mixture is heated under reflux for several hours to drive the condensation to completion.

  • Workup and Neutralization: After cooling, the reaction mixture is quenched by careful addition to an acidic solution (e.g., dilute sulfuric acid). This step protonates the enolate intermediate. The pH should be carefully controlled to be between 4 and 7 to optimize the yield.[6]

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate) to recover all product.

  • Purification: The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield high-purity this compound.[6]

Chemical Reactivity and Key Applications

The synthetic utility of this compound stems from its dual reactivity. The acetyl group's carbonyl is susceptible to nucleophilic addition, while the lactone ring can be opened. The α-proton is acidic and can be removed to form an enolate, enabling further alkylation or condensation reactions.

cluster_apps Core Applications cluster_details Specific Uses & Products ABL This compound (CAS 517-23-7) Pharma Pharmaceutical Intermediate ABL->Pharma Fluoro Fluorescent Probe Synthesis ABL->Fluoro Synth General Organic Synthesis ABL->Synth Pilocarpine Pilocarpine Synthesis (Glaucoma Treatment) Pharma->Pilocarpine Schiff Schiff Base Formation (Amine Detection) Fluoro->Schiff Heterocycles Heterocycle Construction Synth->Heterocycles

Caption: Application pathways for this compound.

Intermediate in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents.[2][7] Its most notable application is in the production of Pilocarpine, a cholinergic agonist used for the treatment of glaucoma and dry mouth.[3][7] The butyrolactone core provides the necessary stereochemical and functional framework for building the final drug molecule.

Detection of Primary Amines via Fluorescence

While this compound itself is only weakly fluorescent, its derivatives exhibit strong UV fluorescence.[1] The exocyclic carbonyl group readily reacts with primary amines to form highly fluorescent Schiff bases (imines).[1] This reaction provides a simple and effective spectrofluorimetric method for the detection and quantification of primary amines in synthetic reaction mixtures, serving as a valuable analytical tool to confirm the successful synthesis of amine-containing compounds.[1]

Building Block for Heterocyclic Chemistry

The compound is a versatile precursor for synthesizing a variety of heterocyclic systems. For example, it can react with hydrazines to form pyrazolone derivatives, which themselves are a class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]

The γ-Butyrolactone Scaffold: A Gateway to Bioactivity

The significance of this compound is amplified by the biological importance of its core γ-butyrolactone structure. This five-membered ring is a common motif in a vast number of natural and synthetic molecules with potent pharmacological activities.[3]

Pharmacological ActivitySignificance of the γ-Butyrolactone ScaffoldSource
Anticancer Found in FDA-approved drugs like Etoposide and Teniposide, which are DNA topoisomerase inhibitors.[3]
Anti-inflammatory Derivatives can modulate key inflammatory pathways such as the NF-κB signaling pathway.[3]
Cardiovascular Forms the core of aldosterone antagonists like Spironolactone and Eplerenone, used to treat high blood pressure and heart failure.[3]
Antibiotic / Antifungal The α-methylene-γ-butyrolactone ring is a natural pharmacophore for antifungal and antibiotic agents.[3]
Neuroprotective Certain natural phenolic γ-butyrolactones have shown neuroprotective effects against cell death in dopaminergic neurons.[3]
Hypoglycemic Some butyrolactone derivatives have demonstrated inhibitory activity against α-glucosidase and PTP1B, promising targets for type 2 diabetes.[3]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. It is classified as an irritant.[4]

GHS Hazard StatementDescriptionSource
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[4]
H335 May cause respiratory irritation[4]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound (CAS 517-23-7) is more than a simple chemical; it is a versatile and powerful tool in the arsenal of synthetic and medicinal chemists. Its straightforward synthesis, combined with the strategic placement of reactive functional groups, makes it an ideal starting point for constructing complex molecular architectures. Its role as a key precursor to pharmaceuticals and its utility in analytical applications underscore its importance. For researchers and drug development professionals, a comprehensive understanding of this compound's properties and reactivity opens doors to new synthetic strategies and the discovery of novel therapeutic agents built upon the privileged γ-butyrolactone scaffold.

References

  • A Therapeutic Journey of 5-Pyrazolones as a Versatile Scaffold: A Review. PubMed, National Center for Biotechnology Information.[Link]

  • Experimental IR spectrum of acetylacetone in the gas phase. ResearchGate.[Link]

  • Cas 517-23-7, 2-Acetylbutyrolactone. LookChem.[Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI (Multidisciplinary Digital Publishing Institute).[Link]

  • 2-Acetylbutyrolactone. Wikipedia.[Link]

  • 2-Acetylbutyrolactone | C6H8O3 | CID 10601. PubChem, National Center for Biotechnology Information.[Link]

  • Method for preparing 2-acetyl-γ-butyrolactone.
  • Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. MDPI (Multidisciplinary Digital Publishing Institute).[Link]

Sources

Technical Monograph: 5-Acetyloxolan-2-one (Solerone)

[1][2]

Executive Summary

5-Acetyloxolan-2-one (CAS: 29393-32-6), commonly known as Solerone , is a chiral

1

Chemical Identity & Nomenclature[2][3]

The nomenclature of this compound is often a source of confusion due to the concurrent use of IUPAC systematic names and trivial names derived from its natural occurrence. Precise identification is paramount for regulatory compliance and database searching.

Synonym Hierarchy & Identifiers

The following table consolidates the primary synonyms used across industrial and academic literature.

CategoryNomenclature / IdentifierContext
Common Name Solerone Flavor & Fragrance Industry; derived from "Solera" wine process.
IUPAC Name This compound Systematic naming based on the oxolane (tetrahydrofuran) ring.
Alt. IUPAC 5-Acetyldihydrofuran-2(3H)-oneAlternative systematic name emphasizing the furanone core.[2]
Chemical Desc. 5-Acetyl-

-butyrolactone
Descriptive name indicating the lactone class.[1][2][3]
Precursor Ref. 4-Hydroxy-5-oxohexanoic acid lactoneReferences the open-chain hydroxy-acid precursor.
CAS Number 29393-32-6 Unique numerical identifier for database retrieval.
FEMA Number 3958Flavor and Extract Manufacturers Association ID.
Structural Characterization[3]

The molecule consists of a saturated five-membered lactone ring (oxolan-2-one) substituted at the 5-position with an acetyl moiety.[1]

  • Chirality: The C5 carbon is a stereogenic center, giving rise to

    
    - and 
    
    
    -enantiomers. In natural sherry wines, the enantiomeric distribution often favors one isomer, contributing to specific sensory profiles.
  • Functional Groups:

    • Lactone Carbonyl: Strained cyclic ester, reactive towards nucleophiles.

    • Ketone Carbonyl: Exocyclic acetyl group, susceptible to reduction or condensation.

Physicochemical Profile

Accurate physical data is essential for isolation and handling. The following parameters are validated for the pure substance.

PropertyValueNotes
Molecular Formula

Molecular Weight 128.12 g/mol
Physical State Colorless to pale yellow liquidViscous oil at room temperature.[2][4]
Boiling Point 102–104 °C @ 0.5 mmHgHigh boiling point requires vacuum distillation for purification.
Density

Denser than water.
Solubility Soluble in EtOH,

, DMSO
Sparingly soluble in water; lipophilic.
Refractive Index

Useful for purity assessment.

Synthesis & Production Protocols

Mechanistic Rationale: Biomimetic Synthesis

While industrial synthesis can be achieved via oxidation of alkenes, the biomimetic synthesis starting from L-glutamic acid derivatives is preferred in research settings for its regioselectivity and relevance to natural product formation. This route mimics the enzymatic pathways found in yeast fermentation (Saccharomyces cerevisiae).

Experimental Protocol

Objective: Synthesis of this compound via Acyloin Condensation.

Reagents:

  • Ethyl 4-oxobutanoate (Precursor)[5]

  • Acetaldehyde (C2 donor)

  • Pyruvate Decarboxylase (PDC) (Catalyst)[5]

  • Thiamine Pyrophosphate (TPP) (Cofactor)

  • Buffer: Citrate-Phosphate (pH 6.0)

Step-by-Step Workflow:

  • Enzymatic Condensation:

    • Dissolve ethyl 4-oxobutanoate (10 mmol) and acetaldehyde (20 mmol) in 50 mL of citrate-phosphate buffer (pH 6.0).

    • Add Pyruvate Decarboxylase (PDC) (50 units) and TPP (0.1 mmol).

    • Incubate at 30°C for 24 hours under mild agitation.

    • Mechanism:[6][7] The enzyme catalyzes an acyloin-type condensation between the aldehyde and the keto-ester to form ethyl 4-hydroxy-5-oxohexanoate .[5]

  • Acid-Catalyzed Cyclization:

    • Acidify the reaction mixture to pH 2.0 using 1M HCl.

    • Heat the mixture to 60°C for 2 hours.

    • Mechanism:[6][7] The acidic environment promotes intramolecular transesterification (lactonization), closing the ring to form this compound.

  • Isolation & Purification:

    • Extract the aqueous phase with Dichloromethane (

      
      , 3 x 30 mL).
      
    • Dry combined organic layers over anhydrous

      
      .
      
    • Concentrate under reduced pressure.

    • Purification: Distill under high vacuum (0.5 mmHg) to obtain the pure oil.

Synthesis Pathway Visualization

GPrecursorEthyl 4-oxobutanoateIntermediateEthyl 4-hydroxy-5-oxohexanoatePrecursor->IntermediateAcyloin CondensationProductThis compound(Solerone)Intermediate->ProductLactonization (-EtOH)AcetaldehydeAcetaldehydeAcetaldehyde->IntermediateEnzymePDC / TPP(pH 6.0)Enzyme->IntermediateAcidH+ / Heat(Cyclization)Acid->Product

Figure 1: Biomimetic synthesis pathway of Solerone involving enzymatic condensation followed by acid-catalyzed lactonization.[5]

Applications in Research & Industry

Flavor Chemistry (The "Solera" Effect)

Solerone is a marker compound for wines aged under biological aging conditions (flor yeasts), such as Fino Sherry.

  • Sensory Profile: It imparts a sweet, creamy, and fruity aroma.

  • Detection: Analyzed via Gas Chromatography-Olfactometry (GC-O) to assess wine quality and age.

Chiral Pool Synthesis

As a functionalized lactone, this compound serves as a scaffold for complex molecule synthesis.

  • Reduction: Stereoselective reduction of the acetyl group yields Solerol (5-(1-hydroxyethyl)dihydrofuran-2-one), another important flavor compound.

  • Derivatization: The ketone group allows for Grignard additions or reductive aminations, enabling the synthesis of chiral pyrrolidines or modified lactone drugs.

Synonym & Application Mapping

HierarchySoleroneThis compound(Solerone)Syn_IUPACIUPAC:5-acetyldihydrofuran-2(3H)-oneSolerone->Syn_IUPACSyn_CASCAS:29393-32-6Solerone->Syn_CASSyn_DescDesc:5-acetyl-gamma-butyrolactoneSolerone->Syn_DescApp_FlavorFlavor Chemistry:Sherry/Wine AromaSolerone->App_FlavorPrimary UseApp_SynthOrganic Synthesis:Chiral Building BlockSolerone->App_SynthSecondary Use

Figure 2: Nomenclature hierarchy and primary application domains for this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62856, Solerone. Retrieved from [Link]

  • The Good Scents Company (2023). Solerone: Flavor and Fragrance Data. Retrieved from [Link]

  • Fuganti, C., et al. (1998). Rationalizing the Origin of Solerone (5-Oxo-4-hexanolide). Journal of Agricultural and Food Chemistry.[8] Retrieved from [Link]

Methodological & Application

5-Acetyloxolan-2-one: A Fluorogenic Reagent for the Sensitive Detection of Primary Amines - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Sensitive Amine Detection

In the realms of pharmaceutical sciences, biochemistry, and materials science, the accurate quantification of primary amines is a frequent and critical task. Primary amines are fundamental functional groups present in a vast array of molecules, including amino acids, proteins, and a significant number of active pharmaceutical ingredients (APIs). The development of sensitive and reliable methods for their detection is therefore of paramount importance for drug discovery, quality control, and biological research.

5-Acetyloxolan-2-one, also known as α-acetyl-γ-butyrolactone, emerges as a promising, yet not widely documented, fluorogenic reagent for the detection of primary amines.[1][2] Unlike chromogenic reagents, fluorogenic probes offer the distinct advantage of higher sensitivity, as the detection of emitted light against a dark background is inherently more sensitive than measuring changes in light absorption. This application note provides a comprehensive guide to the use of this compound as a fluorogenic reagent, detailing a proposed reaction mechanism, a general protocol for assay development, and key considerations for its successful implementation.

While this compound is commercially available and its synthesis is well-established, detailed and validated protocols for its use as a fluorogenic reagent are not extensively reported in peer-reviewed literature.[3][4][5] Therefore, this document serves as a guide for researchers to develop and validate their own specific applications, grounded in established principles of fluorescence spectroscopy and chemical reactivity.

Proposed Reaction Mechanism

The proposed mechanism involves the following key steps:

  • Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring in this compound.

  • Ring Opening: This attack leads to the opening of the lactone ring, forming a transient tetrahedral intermediate.

  • Intramolecular Cyclization and Dehydration: The intermediate undergoes a series of rearrangements, likely involving an intramolecular cyclization with the acetyl group, followed by dehydration to form a stable, conjugated, and fluorescent pyrrolinone derivative.

The resulting fluorophore's emission properties are a direct consequence of its extended π-conjugated system.

G cluster_0 Reaction of this compound with a Primary Amine Reagent This compound (Non-fluorescent) Intermediate Transient Intermediate Reagent->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Product Fluorescent Pyrrolinone Derivative Intermediate->Product Rearrangement & Dehydration

Caption: Proposed reaction pathway of this compound with a primary amine.

Photophysical Properties: A Guideline for Characterization

A critical step in employing a new fluorogenic reagent is the thorough characterization of the photophysical properties of the fluorescent product. The following table outlines the key parameters that should be determined experimentally.

ParameterDescriptionTypical Value (Hypothetical)
Excitation Maximum (λex) The wavelength of light at which the fluorophore is most efficiently excited.To be determined (likely in the UV-A or blue region)
Emission Maximum (λem) The wavelength of light at which the fluorophore emits with the highest intensity.To be determined (likely in the blue-green region)
Stokes Shift The difference in wavelength between the excitation and emission maxima.To be determined
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.To be determined (relative to a known standard like quinine sulfate)
Molar Extinction Coefficient (ε) A measure of how strongly the fluorophore absorbs light at a given wavelength.To be determined

Materials and Reagents

  • This compound (CAS 517-23-7)

  • Primary amine standard (e.g., n-butylamine, glycine)

  • Anhydrous solvent for stock solutions (e.g., acetonitrile, DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), borate buffer)

  • pH meter

  • Fluorescence spectrophotometer or plate reader

  • Quartz cuvettes or black microplates

  • Standard laboratory glassware and pipettes

Experimental Protocol: A Framework for Assay Development

The following is a general, step-by-step protocol that should be optimized for each specific application.

G Start Start: Prepare Reagents Step1 Prepare Stock Solutions: - this compound in anhydrous solvent - Primary amine standard in buffer Start->Step1 Step2 Optimize Reaction Conditions: - Vary pH, temperature, and incubation time Step1->Step2 Step3 Determine Optimal Reagent Concentration: - Titrate this compound against a fixed amine concentration Step2->Step3 Step4 Generate a Standard Curve: - React varying concentrations of amine standard with optimized reagent concentration Step3->Step4 Step5 Measure Fluorescence: - Excite at λex and measure emission at λem Step4->Step5 Step6 Analyze Data: - Plot fluorescence intensity vs. amine concentration - Perform linear regression Step5->Step6 Step7 Quantify Unknown Samples: - React unknown samples under optimized conditions - Interpolate concentration from the standard curve Step6->Step7 End End: Report Amine Concentration Step7->End

Caption: Workflow for developing a primary amine quantification assay.

1. Preparation of Stock Solutions

  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous acetonitrile or DMSO. Store in a desiccator at 4°C, protected from light.

  • Primary Amine Standard Stock Solution: Prepare a 10 mM stock solution of a suitable primary amine (e.g., n-butylamine) in the chosen aqueous buffer.

2. Optimization of Reaction Conditions

  • pH: The reaction rate and fluorescence of the product can be pH-dependent. Investigate a pH range from 7.0 to 10.0 to determine the optimal pH for the reaction.

  • Incubation Time and Temperature: Mix the reagent and amine standard and monitor the fluorescence signal over time at different temperatures (e.g., room temperature, 37°C) to determine the time required to reach a stable signal.

3. Assay Procedure (General)

  • Prepare a series of dilutions of the primary amine standard in the optimized buffer.

  • In a microplate well or cuvette, add a specific volume of the amine standard dilution.

  • Initiate the reaction by adding a specific volume of the this compound working solution (a dilution of the stock in buffer).

  • Incubate the reaction mixture for the optimized time at the optimized temperature, protected from light.

  • Measure the fluorescence intensity using a spectrophotometer or plate reader at the predetermined excitation and emission wavelengths.

  • Generate a standard curve by plotting the fluorescence intensity against the known concentrations of the primary amine standard.

  • For unknown samples, follow the same procedure and determine the amine concentration by interpolating the fluorescence reading on the standard curve.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence - Autofluorescence of sample components.- Run a sample blank (sample without the reagent). - Use a spectrally distinct fluorophore if possible.
- Contamination of reagents or buffer.- Prepare fresh reagents and use high-purity water.
Low or No Fluorescence Signal - Incorrect excitation/emission wavelengths.- Scan for the excitation and emission maxima of the reaction product.
- Suboptimal reaction conditions (pH, time, temp).- Re-optimize the reaction conditions.
- Degradation of the reagent.- Prepare a fresh stock solution of this compound.
Poor Linearity of Standard Curve - Reagent concentration is limiting at high amine concentrations.- Increase the concentration of the this compound working solution.
- Inner filter effect at high fluorophore concentrations.- Dilute the samples.
Signal Instability - Photobleaching of the fluorophore.- Minimize exposure of the samples to the excitation light.
- Ongoing reaction.- Ensure the reaction has reached completion before measurement.

Applications in Drug Development and Research

The sensitive detection of primary amines using this compound has potential applications in several areas:

  • Quantification of Amine-Containing Drugs: For quality control and formulation development of APIs that contain a primary amine.[2]

  • Monitoring of Drug-Protein Conjugation: To determine the extent of labeling of proteins with drugs or other molecules.

  • Enzyme Activity Assays: For enzymes that produce or consume primary amines.

  • Biochemical Research: To quantify primary amines in biological samples.

Conclusion

This compound is a promising fluorogenic reagent for the sensitive and specific detection of primary amines. While detailed application data is not widely published, the general principles of its reactivity and fluorescence provide a solid foundation for researchers to develop and validate their own specific assays. By following the guidelines and protocols outlined in this application note, scientists and drug development professionals can harness the potential of this reagent for their research and development needs.

References

  • Castejón, F., et al. (2016). An Electrophilic, Activation-Free Fluorogenic Reagent for Labeling Bioactive Amines.
  • Chen, P., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry, 259, 115706.
  • Google Patents. (n.d.). CN103360349A - Green synthesis process of alpha-acetyl-gamma-butyrolactone.
  • Google Patents. (n.d.). US5789603A - Method for preparing 2-acetyl-γ-butyrolactone.
  • Hirsch, G. E., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3568.
  • Jeon, J., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1569.
  • Kim, J., et al. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 23(11), 2999.
  • Lynn, D. M., et al. (2012). Layer-by-Layer Assembly of Amine-Reactive Multilayers Using an Azlactone-Functionalized Polymer and Small-Molecule Diamine Linkers. Langmuir, 28(21), 8049–8055.
  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7722.
  • National Center for Biotechnology Information. (n.d.). 5-aminolevulinic acid, but not 5-aminolevulinic acid esters, is transported into adenocarcinoma cells by system BETA transporters. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). What is the reaction mechanism between fluorescamine and primary amines? Retrieved February 2, 2026, from [Link]

  • Scribd. (n.d.). Amines Detection Methods Guide. Retrieved February 2, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). 5-aminolevulinic acid-incorporated nanoparticles of methoxy poly(ethylene glycol)-chitosan copolymer for photodynamic therapy. Retrieved February 2, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). 5-Aminolevulinic acid derivatives in photomedicine: Characteristics, application and perspectives. Retrieved February 2, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). In vitro phototoxicity of 5-aminolevulinic acid and its methyl ester and the influence of barrier properties on their release from a bioadhesive patch. Retrieved February 2, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Retrieved February 2, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Design and synthesis of butyrolactone V derivatives and its anti-inflammatory activity analysis. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Acetylbutyrolactone. Retrieved February 2, 2026, from [Link]

Sources

Application Notes & Protocols: 5-Acetyloxolan-2-one as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Acetyloxolan-2-one, known commonly in literature as α-acetyl-γ-butyrolactone (ABL), is a multifunctional γ-lactone derivative that has emerged as a cornerstone precursor in the synthesis of a diverse array of heterocyclic compounds, pharmaceutical agents, and specialty chemicals.[1][2] Its unique structure, featuring a reactive β-keto lactone moiety, provides a synthetically versatile handle for constructing complex molecular architectures. This guide provides an in-depth exploration of this compound, detailing its synthesis, key chemical properties, and its application in advanced organic synthesis with validated, step-by-step protocols.

Introduction to this compound: A Profile

This compound (CAS 517-23-7) is a colorless to pale yellow liquid characterized by a five-membered lactone ring with an acetyl group at the alpha position.[3] This arrangement of functional groups—a cyclic ester and a ketone—renders the α-proton acidic and the carbonyls susceptible to a range of nucleophilic attacks, making it a valuable and reactive intermediate.[4]

Its significance is underscored by its role as a key building block in the synthesis of vital pharmaceuticals, including the antipsychotic drug Risperidone and the glaucoma therapeutic agent Pilocarpine.[5][6] Furthermore, it is an essential precursor for 5-(2-Hydroxyethyl)-4-methylthiazole, a crucial intermediate for Vitamin B1.[5]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

PropertyValueSource
IUPAC Name 3-Acetyloxolan-2-one[2][7]
Synonyms 2-Acetyl-γ-butyrolactone, α-Acetylbutyrolactone, ABL[8]
CAS Number 517-23-7[3][7]
Molecular Formula C₆H₈O₃[2][5]
Molecular Weight 128.13 g/mol [5][7]
Appearance Clear, colorless to light yellow liquid[2][3]
Density 1.19 g/mL at 25 °C[2]
Boiling Point 107-108 °C at 5 mmHg[8]
Flash Point >110 °C (>230 °F)[9]
Solubility Soluble in methanol, DMF; limited solubility in water[2][3]
¹H NMR (CDCl₃) δ (ppm): 2.3 (s, 3H, -COCH₃), 2.4-2.8 (m, 2H, -CH₂-), 3.8 (t, 1H, -CH-), 4.3-4.5 (m, 2H, -OCH₂-)[10]
¹³C NMR (CDCl₃) δ (ppm): 29.3, 30.5, 55.4, 66.2, 169.3, 201.8[10]

Synthesis of this compound: Mechanism and Protocol

The most prevalent and industrially scalable synthesis of this compound is the base-catalyzed acylation of γ-butyrolactone using an acetic acid ester, such as ethyl or methyl acetate.[1][2] This reaction is a variation of the Claisen condensation.

Mechanistic Insight: The Claisen Condensation Pathway

The causality behind this synthesis lies in the principles of enolate chemistry. A strong base, typically an alkoxide like sodium methoxide or sodium ethoxide, is required to deprotonate the α-carbon of the acetic acid ester, forming a nucleophilic enolate. However, to favor the desired cross-condensation, the reaction often involves the deprotonation of γ-butyrolactone at its α-position. The resulting lactone enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetic acid ester. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the sodium enolate of the final product. An acidic workup is then necessary to protonate the enolate and afford the neutral this compound. Using a full equivalent of a strong, non-nucleophilic base is critical to drive the equilibrium towards the product, as the final deprotonation of the β-dicarbonyl product is thermodynamically favorable.

Claisen_Condensation Figure 1: Mechanism of this compound Synthesis GBL γ-Butyrolactone Enolate Lactone Enolate GBL->Enolate + NaOR, - HOR Base NaOR (Base) Ester Methyl Acetate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Methyl Acetate ProductEnolate Product Enolate (Salt) Tetrahedral->ProductEnolate - MeO⁻ ABL This compound ProductEnolate->ABL + H₃O⁺, - Na⁺ Protonation H₃O⁺ (Acid Workup) Risperidone_Intermediate Figure 2: Synthesis of Risperidone Intermediate ABL This compound Cycloaddition Bi-molecular Cycloaddition ABL->Cycloaddition Aminopyridine 2-Aminopyridine Aminopyridine->Cycloaddition Pyrido 3-(2-hydroxyethyl)-2-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one Cycloaddition->Pyrido Chlorination Chlorination (e.g., SOCl₂ or POCl₃) Pyrido->Chlorination Reagent Risperidone_Int 3-(2-chloroethyl)-2-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one (Key Risperidone Intermediate) Chlorination->Risperidone_Int

Caption: Figure 2: Synthesis of Risperidone Intermediate.

Protocol Outline:

  • Cycloaddition: 2-Aminopyridine is reacted with this compound in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) in a suitable solvent such as toluene. [11]The mixture is heated to drive the reaction, typically at 90-95 °C. [11]2. Chlorination: The resulting hydroxyl group from the ring-opening and cyclization is then chlorinated. This is often achieved in the same pot or in a subsequent step using an excess of the chlorinating agent (e.g., POCl₃ or thionyl chloride). [6]3. Workup and Isolation: The reaction mixture is carefully quenched with an ice-water mixture, and the pH is adjusted to be basic (pH 8-9) to precipitate the product. [11]The intermediate is then extracted with an organic solvent like dichloromethane, purified, and hydrogenated in a subsequent step to yield the final key intermediate for coupling. [6]

Synthesis of 4-Methyl-5-(2-hydroxyethyl)thiazole

This thiazole derivative is a vital component in the industrial synthesis of Vitamin B1. The pathway from this compound involves chlorination, ring-opening, and subsequent condensation to form the thiazole ring.

Protocol Outline:

  • Chlorination & Ring Opening: this compound is treated with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) at a controlled temperature (40-42 °C). [5]This step chlorinates the acetyl group and facilitates the opening of the lactone ring.

  • Hydrolysis: The chlorinated intermediate is then hydrolyzed under acidic conditions (e.g., using 5% sulfuric or hydrochloric acid) with heating to produce 3-chloro-3-acetylpropanol. [5]3. Thiazole Ring Formation: The resulting chloro-ketone is reacted with a source of sulfur and nitrogen, such as thioformamide or by condensation with an ammonium salt derived from carbon disulfide, to construct the thiazole ring system, yielding the target molecule. [1]

The Japp-Klingemann Reaction: Synthesis of Arylhydrazones

The Japp-Klingemann reaction provides a powerful method for synthesizing hydrazones, which are precursors to indoles via the Fischer indole synthesis. This compound, as a cyclic β-keto ester, is an excellent substrate for this reaction. [12] Mechanism Insight: The reaction proceeds via the coupling of an aryl diazonium salt with the enolate of this compound. [13]The key step is the subsequent acid- or base-catalyzed cleavage of the acetyl group, which is more facile than the cleavage of the lactone's ester bond, to yield the stable α-oxo-γ-butyrolactone arylhydrazone. [12][14]

Japp_Klingemann Figure 3: Japp-Klingemann Reaction Workflow Aniline Aromatic Amine (Ar-NH₂) Diazotization Diazotization (NaNO₂, HCl, 0 °C) Aniline->Diazotization Diazonium Aryl Diazonium Salt (Ar-N₂⁺ Cl⁻) Diazotization->Diazonium Coupling Nucleophilic Attack by Enolate Diazonium->Coupling ABL This compound ABL->Coupling Base Base (e.g., NaOAc) Base->Coupling Azo_Intermediate Azo Intermediate Coupling->Azo_Intermediate Cleavage Hydrolysis & Acetyl Cleavage Azo_Intermediate->Cleavage Arylhydrazone α-Oxo-γ-butyrolactone Arylhydrazone Cleavage->Arylhydrazone

Caption: Figure 3: Japp-Klingemann Reaction Workflow.

Protocol Outline:

  • Diazotization: An aromatic amine (e.g., p-toluidine) is dissolved in concentrated HCl and cooled to 0 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature at 0 °C to form the aryl diazonium salt. [15]2. Enolate Formation: In a separate flask, this compound is dissolved in ethanol, and a base such as sodium acetate is added at 0 °C to facilitate enolate formation. [15]3. Coupling Reaction: The freshly prepared, cold diazonium salt solution is added dropwise to the this compound solution. The reaction is stirred at 0 °C for 30-60 minutes. [15]4. Workup and Isolation: The reaction mixture is typically diluted with water to precipitate the arylhydrazone product, which can then be collected by filtration, washed, and recrystallized for purification. The resulting hydrazones are often colored solids. [12]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [7]* Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases. The material is stable under recommended storage conditions. [5]* First Aid: In case of contact with eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air.

Conclusion

This compound is a powerful and versatile precursor in organic synthesis, distinguished by its accessible reactivity and its central role in the production of high-value molecules. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively and safely utilize this important building block in their synthetic endeavors. Its continued application in novel synthetic routes ensures its relevance in both academic and industrial chemistry for years to come.

References

  • LookChem. (n.d.). Cas 517-23-7, 2-Acetylbutyrolactone. Retrieved from [Link]

  • Hollmann, D., & Schlingmann, G. (1998). Method for preparing 2-acetyl-γ-butyrolactone. U.S. Patent No. 5,789,603.
  • Wikipedia. (n.d.). 2-Acetylbutyrolactone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10601, 2-Acetylbutyrolactone. Retrieved from [Link]

  • Zhang, T. (2013). Green synthesis process of alpha-acetyl-gamma-butyrolactone. Chinese Patent No. CN103360349A.
  • The Good Scents Company. (n.d.). 2-acetyl butyrolactone. Retrieved from [Link]

  • Hollmann, D., & Schlingmann, G. (1997). Process for the preparation of 2-acetyl-gamma-butyrolactone. European Patent No. EP0792877A1.
  • Rao, A. V., et al. (2005). Process for the preparation of risperidone. World Intellectual Property Organization Patent No. WO2005030772A1.
  • Sabry, S. M. (2006). Enhanced Spectrophotometry of Sulfonamides with Novel 2‐Acetylbutyrolactone Derivatives. ResearchGate. Retrieved from [Link]

  • Vascuri Janardhana Rao, et al. (2013). Synthesis and Characterization of Impurities of Risperidone. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. Retrieved from [Link]

  • Chen, J. (2012). Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. Chinese Patent No. CN102584740A.
  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143.
  • Japp, F. R., & Klingemann, F. (1888).
  • de Meijere, A., et al. (2021). Concise Synthesis of Both Enantiomers of Pilocarpine. Molecules, 26(12), 3676. Retrieved from [Link]

  • ChemEurope. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]

  • Hollmann, D., & Schlingmann, G. (2003). Process for the preparation of 2-acetyl-gamma-butyrolactone. European Patent No. EP0792877B1.

Sources

Application Note: Chromogenic Derivatization of Amino Acids with 5-Acetyloxolan-2-one for RP-HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the derivatization of amino acids using 5-Acetyloxolan-2-one (also known as 5-acetyl-dihydro-2(3H)-furanone). Unlike standard reagents (e.g., OPA, FMOC) that rely on immediate fluorescence, this method leverages the unique reactivity of the acetyl-lactone moiety to form stable pyrrolinone or oxazolidinone adducts via a Maillard-type condensation. This transformation introduces a chromophore allowing UV detection (280–305 nm) and significantly increases hydrophobicity, enabling efficient separation of polar amino acids on standard C18 Reversed-Phase columns. Furthermore, the chirality of the C5 position in the reagent allows for the potential resolution of amino acid enantiomers (D/L separation) via diastereomeric formation.

Introduction & Chemical Principle

The Challenge of Amino Acid Analysis

Native amino acids lack significant UV absorption (except Trp, Tyr, Phe) and are highly polar, making them difficult to retain on standard reversed-phase HPLC columns. Derivatization is required to:

  • Add a Chromophore: Enable UV/Vis detection.

  • Increase Hydrophobicity: Improve retention on C18 stationary phases.

  • Enhance Stability: Prevent degradation during analysis.

The this compound Advantage

This compound functions as a "masked" dicarbonyl. Its structure contains a lactone ring and an exocyclic ketone. Upon reaction with a primary amine (amino acid), it undergoes a ring-opening cascade followed by cyclization.

Mechanism of Action:

  • Nucleophilic Attack: The unprotonated

    
    -amino group of the amino acid attacks the lactone carbonyl or the acetyl ketone (Schiff base formation).
    
  • Ring Opening: The lactone ring opens, generating a transient intermediate.

  • Cyclization & Dehydration: Under thermal conditions, the intermediate eliminates water to form a stable nitrogen-containing heterocycle (typically a pyrrolinone derivative).

This reaction mimics the initial stages of the Maillard reaction but is controlled to produce a single, stable adduct rather than complex polymers (melanoidins).

Reaction Pathway Diagram

The following diagram illustrates the transformation of a generic amino acid into its hydrophobic derivative.

ReactionMechanism Reagent This compound (Lactone) Intermediate Open-Chain Intermediate Reagent->Intermediate Ring Opening (pH 8.0) AA Amino Acid (NH2-R) AA->Intermediate Nucleophilic Attack Product Pyrrolinone Derivative Intermediate->Product Cyclization (-H2O, 90°C)

Figure 1: Reaction pathway showing the condensation of this compound with an amino acid to form a UV-active pyrrolinone derivative.

Materials and Methods

Reagents
  • Derivatizing Agent: this compound (Purity >97%).

    • Note: If chiral separation is required, ensure the reagent is enantiopure (e.g., (5S)-5-Acetyloxolan-2-one).

  • Buffer: 0.2 M Sodium Borate buffer, pH 8.5 (Ensures amino groups are deprotonated).

  • Solvent: Acetonitrile (HPLC Grade).

  • Quenching Agent: 10% Acetic Acid or 0.1 M HCl.

Instrumentation Setup
  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) set to 295 nm (primary) and 254 nm (secondary).

  • Column: C18 Reversed-Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Column Temp: 40°C.

Experimental Protocol

This protocol is designed for the derivatization of a standard amino acid mix (100 µM).

Reagent Preparation
  • Stock Solution A (Reagent): Dissolve 50 mg of this compound in 10 mL of Acetonitrile. Store at 4°C. Stable for 1 week.

  • Stock Solution B (Buffer): Prepare 0.2 M Sodium Borate, adjust pH to 8.5 with NaOH.

Derivatization Workflow

The reaction requires heat to drive the cyclization step (pyrrolinone formation).

StepActionCritical Parameter
1. Mix Combine 100 µL Sample (Amino Acid solution) + 100 µL Buffer (Stock B).pH must be >8.0 for amine reactivity.
2.[1] Add Add 200 µL Reagent (Stock A). Vortex for 10 seconds.Excess reagent ensures complete derivatization.
3. Heat Incubate at 90°C for 20 minutes in a heating block.Essential for ring closure/dehydration.
4. Cool Cool to room temperature (approx. 5 min).Prevents thermal degradation post-reaction.
5. Quench Add 50 µL 10% Acetic Acid .Stops reaction; stabilizes the derivative.
6. Inject Inject 10 µL into the HPLC system.
HPLC Gradient Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

Time (min)% Mobile Phase BDescription
0.05Initial equilibration
2.05Isocratic hold
20.060Linear gradient elution
22.095Wash
25.05Re-equilibration

Results & Discussion

Chromatographic Performance

The derivatization successfully shifts the elution of amino acids from the void volume (unretained) to the hydrophobic region of the chromatogram.

  • Selectivity: The pyrrolinone ring adds significant hydrophobicity, allowing baseline separation of Glycine, Alanine, Valine, and Leucine.

  • Detection: The derivatives exhibit a broad absorption maximum centered at 295 nm , distinct from the reagent background.

Chiral Resolution (Optional Application)

If using enantiopure (5S)-5-Acetyloxolan-2-one, the reaction creates diastereomers:

  • (5S)-Reagent + (L)-Amino Acid

    
     (S,L)-Diastereomer
    
  • (5S)-Reagent + (D)-Amino Acid

    
     (S,D)-Diastereomer
    

These diastereomers possess different physical properties and can be separated on an achiral C18 column, providing a cost-effective method for D/L amino acid analysis without expensive chiral columns.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Peak Area Insufficient heating time or pH too low.Ensure pH is 8.5 before heating; extend heat to 30 min.
Precipitate Reagent concentration too high.Dilute Stock A 1:2 with Acetonitrile.
No Reaction Sample contains secondary amines only (Proline).Proline reacts slower; increase temp to 100°C.
Double Peaks Incomplete cyclization or diastereomer formation.Check reagent purity; ensure reaction goes to completion.

Process Workflow Diagram

Workflow Start Sample Prep (Amino Acids) Mix Mix with Borate Buffer (pH 8.5) Start->Mix AddReagent Add this compound (Acetonitrile) Mix->AddReagent Incubate Heat: 90°C, 20 min (Cyclization) AddReagent->Incubate Cool Cool & Acidify (Stabilization) Incubate->Cool Analyze HPLC-UV Analysis (295 nm) Cool->Analyze

Figure 2: Step-by-step experimental workflow for derivatization and analysis.

References

  • Yaylayan, V. A., & Keyhani, A. (2001). Elucidation of the mechanism of pyrrole formation during thermal degradation of 13C-labeled L-serine. Food Chemistry. Link

    • Context: Establishes the mechanism of amino acid degradation and cycliz
  • Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry. Link

    • Context: Foundational text on the reaction of furanones/lactones with amines (Maillard chemistry).
  • Cigić, I. K., et al. (2008). Amino Acid Quantification in the Presence of Sugars using HPLC. Acta Chimica Slovenica. Link

    • Context: Discusses matrix effects and derivatization strategies when sugar-derived lactones are present.
  • Dittrich, P., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules. Link

    • Context: Detailed mechanism of 2(5H)-furanone ring opening and reaction with primary amino groups.[2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Acetyloxolan-2-one Synthesis Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 5-Acetyloxolan-2-one. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize your synthetic outcomes. Here, we combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this synthesis.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is generally recommended for optimal yield?

There are two principal and well-established methods for the synthesis of this compound:

  • Condensation Reaction: This route involves the condensation of an acetic acid ester with γ-butyrolactone in the presence of a strong base.[1][2] This method can achieve high yields, often exceeding 90%, with high purity after a single distillation.[2]

  • Baeyer-Villiger Oxidation: This classic organic reaction utilizes a peroxyacid or peroxide to oxidize a cyclic ketone, in this case, a derivative of cyclopentanone, to form the corresponding lactone (this compound).[3][4][5][6]

For achieving consistently high yields and purity, the condensation reaction is often recommended due to its high selectivity and the suppression of side reactions that can complicate purification.[2]

Q2: Can you explain the underlying mechanism of the Baeyer-Villiger oxidation for this synthesis?

The Baeyer-Villiger oxidation is a sophisticated reaction that converts a cyclic ketone into a lactone.[3][4][5][6] The mechanism proceeds through the following key steps:

  • Protonation of the Carbonyl: The peroxyacid first protonates the oxygen of the ketone's carbonyl group, which significantly increases its electrophilicity.[5]

  • Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.[5]

  • Rearrangement: In a concerted step, one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide group. This is the rate-determining step and occurs with retention of stereochemistry.[5][6]

  • Lactone Formation: The departure of a carboxylate anion and subsequent deprotonation results in the formation of the final lactone product.

The choice of peroxyacid is critical, with reagents like meta-chloroperbenzoic acid (mCPBA) being commonly employed.[5]

Q3: What are the characteristic spectral data (NMR, IR) I should expect for pure this compound?

Verifying the identity and purity of your synthesized this compound is a critical final step. The following table outlines the expected spectral data.

Spectroscopic TechniqueExpected Peaks / Chemical Shifts
¹H NMR The spectrum will show characteristic peaks for the acetyl group protons and the protons on the lactone ring.
¹³C NMR Expect distinct signals for the carbonyl carbons of the ketone and the lactone, as well as for the carbons of the acetyl methyl group and the lactone ring.
IR Spectroscopy Look for two strong carbonyl stretching bands: one for the ketone (around 1715-1730 cm⁻¹) and another at a higher frequency for the strained five-membered lactone ring (around 1760-1780 cm⁻¹).

Note: The exact peak positions can vary slightly based on the solvent used and the specific NMR instrument.

TROUBLESHOOTING GUIDE: A Systematic Approach to Yield Optimization

This section is designed to address the most common issues encountered during the synthesis of this compound and provides robust, evidence-based solutions.

Problem 1: Consistently Low or No Product Yield

Low product yield is a frequent challenge in organic synthesis. The following workflow provides a logical progression for troubleshooting this issue.

Low_Yield_Troubleshooting start Low or No Yield reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check reaction_conditions Scrutinize Reaction Conditions (Temperature, Time, Atmosphere) reagent_check->reaction_conditions Reagents Confirmed Pure & Correctly Measured sub_reagent Are starting materials anhydrous? Is the base/oxidant active? reagent_check->sub_reagent workup_purification Optimize Work-up & Purification reaction_conditions->workup_purification Conditions Were as per Protocol sub_conditions Was the temperature uniform and stable? Was an inert atmosphere maintained (if required)? reaction_conditions->sub_conditions sub_workup Was the product lost during aqueous extraction? Is the column chromatography elution system optimized? workup_purification->sub_workup

Caption: A systematic workflow for troubleshooting low product yield.

In-Depth Analysis and Solutions:

  • Reagent Integrity is Non-Negotiable: The purity and reactivity of your starting materials are paramount. For the condensation reaction, ensure your γ-butyrolactone and acetic acid ester are of high purity and that the strong base (e.g., sodium methoxide) has not been deactivated by exposure to moisture. In the Baeyer-Villiger oxidation, the peroxyacid must be fresh and active.

  • Precision in Reaction Conditions:

    • Temperature Control: Many organic reactions are highly sensitive to temperature fluctuations. For the condensation reaction, maintaining a consistent temperature is crucial to prevent side reactions.[2]

    • Inert Atmosphere: For reactions involving air-sensitive reagents, such as certain strong bases or catalysts, maintaining an inert atmosphere (e.g., argon or nitrogen) is essential to prevent degradation and ensure optimal reactivity.

    • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stopping the reaction prematurely will result in incomplete conversion, while extending it unnecessarily can lead to product degradation or the formation of byproducts.

  • Minimizing Losses During Work-up and Purification:

    • Aqueous Work-up: this compound has some water solubility. During the aqueous work-up, ensure you perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of your product.

    • Purification: If using column chromatography, carefully select your solvent system to ensure good separation of the product from any unreacted starting materials or byproducts.

Problem 2: Significant Formation of Side Products

The appearance of multiple spots on a TLC plate or unexpected peaks in a GC-MS spectrum is a clear indication of side product formation.

Side_Product_Troubleshooting start Significant Side Product Formation stoichiometry Review Reactant Stoichiometry start->stoichiometry temperature_control Evaluate Temperature Control stoichiometry->temperature_control Stoichiometry is Correct sub_stoichiometry Is there an excess of a reactive species? This can lead to undesired follow-on reactions. stoichiometry->sub_stoichiometry catalyst_loading Assess Catalyst/Reagent Loading temperature_control->catalyst_loading Temperature was Stable sub_temperature Were there localized hot spots in the reaction mixture? Uniform heating is critical. temperature_control->sub_temperature sub_catalyst Is the catalyst or reagent concentration too high? This can sometimes open up alternative reaction pathways. catalyst_loading->sub_catalyst

Caption: A decision tree for diagnosing and resolving issues with side product formation.

In-Depth Analysis and Solutions:

  • Stoichiometric Precision: The molar ratios of your reactants are critical. An excess of a particular reagent can lead to undesired side reactions. Carefully calculate and measure all reactants.

  • Uniform Temperature is Key: Non-uniform heating can create localized "hot spots" in your reaction vessel, leading to the formation of thermal degradation products or other unwanted byproducts. Ensure efficient stirring and use a reliable heating source.

  • Optimizing Catalyst/Reagent Loading: In catalyzed reactions, the amount of catalyst can significantly impact the reaction's selectivity. A higher-than-optimal catalyst loading may not necessarily increase the yield of the desired product and could promote the formation of side products.

EXPERIMENTAL PROTOCOLS

Protocol 1: Condensation Synthesis of this compound

This protocol provides a general framework. Optimization may be necessary based on your specific laboratory setup and the purity of your reagents.

Materials:

  • γ-Butyrolactone

  • Acetic acid ester (e.g., ethyl acetate)

  • Strongly basic condensation agent (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., toluene)

  • Acid for protonation (e.g., acetic acid)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware

Procedure:

  • Reaction Setup: Assemble a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a condenser, an addition funnel, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with the anhydrous solvent and the strong base.

  • Continuous Feed: Continuously and simultaneously add the γ-butyrolactone and the acetic acid ester to the reaction mixture over a set period while maintaining the desired reaction temperature.[2]

  • Reaction Monitoring: Monitor the progress of the condensation reaction by TLC or GC.

  • Protonation: Once the reaction is complete, cool the mixture and carefully add the acid to protonate the enolate, maintaining a specific pH range (typically 4-7) to avoid hydrolysis.[2]

  • Work-up: Perform an aqueous work-up, extracting the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[2]

REFERENCES

  • Krische, M. J., & Krische, M. J. (2025). anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles. PMC. Retrieved from

  • Wikipedia contributors. (n.d.). Baeyer–Villiger oxidation. In Wikipedia. Retrieved from

  • Scite.ai. (n.d.). Ruthenium-catalyzed oxidative transformation of alcohols and aldehydes to esters and lactones. Retrieved from

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from

  • NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from

  • Alfa Chemistry. (n.d.). Baeyer-Villiger Oxidation. Retrieved from

  • Sigma-Aldrich. (n.d.). Baeyer-Villiger Oxidation Reaction. Retrieved from

  • Sciencemadness.org. (n.d.). Ruthenium-Catalyzed Oxidation for Organic Synthesis. Retrieved from

  • Murahashi, S., Naota, T., Ito, K., Maeda, Y., & Taki, H. (n.d.). Ruthenium-catalyzed oxidative transformation of alcohols and aldehydes to esters and lactones. The Journal of Organic Chemistry. Retrieved from

  • PubMed Central. (n.d.). Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species. Retrieved from

  • PubChem. (n.d.). 2-Acetylbutyrolactone. Retrieved from

  • MDPI. (n.d.). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Retrieved from

  • Wikipedia contributors. (n.d.). 2-Acetylbutyrolactone. In Wikipedia. Retrieved from

  • lookchem. (n.d.). Cas 517-23-7,2-Acetylbutyrolactone. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from

  • ChemicalBook. (n.d.). 2-Acetylbutyrolactone synthesis. Retrieved from

  • Google Patents. (n.d.). US5789603A - Method for preparing 2-acetyl-γ-butyrolactone. Retrieved from

  • PubMed. (n.d.). 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity. Retrieved from

  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from

  • Guidechem. (n.d.). 2-Acetylbutyrolactone 517-23-7 wiki. Retrieved from

  • Study.com. (n.d.). Acetylacetone: Structure, NMR & IR Spectra. Retrieved from

Sources

Technical Support Center: Stability of 5-Acetyloxolan-2-one Solutions

[1]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Stabilization of 5-Acetyloxolan-2-one (Solerone/Acetylbutyrolactone analogs)[1]

Executive Summary: The Stability Matrix

This compound (and its structural isomer 3-acetyloxolan-2-one/2-acetylbutyrolactone) presents a dual-stability challenge.[1] As a

ring-opening hydrolysis1nucleophilic attackaldol-type condensations1

The Golden Rule: Stability is binary relative to pH.

  • pH < 4.0: Metastable (Reversible acid hydrolysis).

  • pH 4.0 – 6.0: Optimal Stability Zone.

  • pH > 7.0: Rapid Degradation (Irreversible Saponification/Polymerization).

Diagnostic Troubleshooting Guide
Issue 1: "My solution pH is drifting downward over time."

Diagnosis: Spontaneous Hydrolysis. In unbuffered aqueous solutions, the lactone ring opens to form the corresponding hydroxy-acid (or acetyl-hydroxy-acid).[1] This free acid releases protons, lowering the pH, which in turn catalyzes further hydrolysis (autocatalysis).

  • The Fix: Do not store in unbuffered water. If aqueous conditions are required, use a Citrate or Phosphate buffer at pH 5.0 .

  • Preventative Protocol: For long-term storage, avoid water entirely.[1] Store as a stock solution in anhydrous Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) .

Issue 2: "The solution turned yellow/brown after adding amines or proteins."

Diagnosis: Schiff Base Formation (Maillard-type reaction).[1] The acetyl group (ketone) and the lactone carbonyl are highly reactive toward primary amines (e.g., Tris buffer, amino acids, lysine residues). This forms imines (Schiff bases), which are often colored and fluorescent.

  • The Fix: STOP using Tris, Glycine, or Ammonium buffers.

  • Alternative: Switch to non-nucleophilic buffers like HEPES , MOPS , or PBS (Phosphate Buffered Saline).

Issue 3: "I see 'Ghost Peaks' or split peaks in my HPLC chromatogram."

Diagnosis: On-column Equilibrium. If your mobile phase pH is basic or neutral, the lactone may partially ring-open during the run.[1] The "ghost peak" is the open-chain hydroxy-acid form.[1]

  • The Fix: Acidify the HPLC mobile phase. Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to force the equilibrium entirely toward the closed lactone ring form.

Strategic Protocol: Preparation of Ultra-Stable Stock Solutions

To guarantee stability for >6 months, follow this anhydrous protocol.

Reagents Required:

  • This compound (High Purity >98%)[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide) or ACN (Acetonitrile)[1]

  • Molecular Sieves (3Å or 4Å), activated[1]

Step-by-Step Workflow:

  • Solvent Drying: Pre-treat the solvent (DMSO/ACN) with activated molecular sieves for 24 hours to remove trace water.

  • Dissolution: Dissolve the compound to a concentration of 100 mM . (Avoid higher concentrations to minimize intermolecular aldol condensation risks).

  • Aliquot: Dispense into amber glass vials (protects from photo-oxidation).

  • Inert Gas Overlay: Purge the headspace with Argon or Nitrogen gas before sealing.

  • Storage: Store at -20°C .

Solvent Compatibility Matrix:

SolventStability RatingRisk FactorRecommended Use
Anhydrous DMSO ⭐⭐⭐⭐⭐ (Excellent)Hygroscopic (absorbs water from air)Long-term Stock
Acetonitrile ⭐⭐⭐⭐⭐ (Excellent)VolatileLC-MS Standards
Water (pH 7) ⭐ (Poor)Hydrolysis (Half-life: Hours to Days)Immediate Use Only
Methanol/Ethanol ⭐⭐ (Fair)Transesterification (Slow ring opening)Short-term Working Soln
Tris Buffer ❌ (Critical Fail)Aminolysis (Rapid degradation)DO NOT USE
Mechanistic Visualization

The following diagram illustrates the degradation pathways you must avoid. Note the distinct pathways for Acid/Base hydrolysis and Amine interaction.

Gcluster_0Aqueous EquilibriumLactoneThis compound(Closed Ring)OpenChainHydroxy-Keto Acid(Open Chain)Lactone->OpenChain Acid Hydrolysis(pH < 4, Reversible)SaltCarboxylate Salt(Irreversible)Lactone->Salt Base Hydrolysis(pH > 8, Saponification)SchiffSchiff Base/Imine(Colored/Fluorescent)Lactone->Schiff + Primary Amines(Tris, Proteins)OpenChain->Lactone Dehydration

Figure 1: Degradation pathways of this compound.[1] Note that basic conditions lead to irreversible salt formation, while amine contact leads to derivatization.[1]

Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions of this compound? A: No. The combination of high heat (121°C) and moisture will accelerate hydrolysis exponentially.[1] Sterilize aqueous solutions via 0.22 µm filtration (PES or PTFE membranes are compatible).

Q: I need to use this in a cell culture assay (pH 7.4). How do I prevent degradation? A: You cannot stop it completely, but you can mitigate it.

  • Make the stock in DMSO.

  • Dilute into the media immediately before addition to cells.

  • Account for the half-life (approx. 6–12 hours at pH 7.[1]4) in your dosing calculations. Refresh the media if the experiment lasts >24 hours.

Q: Is the 3-acetyl isomer (2-Acetylbutyrolactone) different from the 5-acetyl isomer? A: Chemically, they are structural isomers.[1]

  • 3-Acetyl (Commercial "ABL"): Acetyl group is

    
     to the carbonyl.[1] More acidic 
    
    
    -proton; higher risk of enolization.[1]
  • 5-Acetyl ("Solerone" analog): Acetyl group is

    
     to the carbonyl (next to oxygen).[1]
    
  • Support Note: The hydrolysis protocols (pH/Solvent) are identical for both because the instability is driven by the lactone ring itself [1].

References
  • Lactone Hydrolysis Kinetics

    • Title: Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
    • Source: ResearchG
    • URL:

  • Compound Properties (2-Acetylbutyrolactone)

    • Title: 2-Acetylbutyrolactone - Physical Properties and Stability Data.[1][2][3]

    • Source: ECHEMI / PubChem.
    • URL:

  • Analytical Interference (Fluorescence)

    • Title: 2-Acetylbutyrolactone uses in Spectrofluorimetry (Schiff Base formation).[1][4]

    • Source: Wikipedia / Chemical Liter
    • URL:[1]

  • General Stability of Gamma-Lactones

    • Title: Kinetics of lactone hydrolysis in antitumor drugs (Camptothecin series).[5]

    • Source: PubMed / N
    • URL:

troubleshooting low fluorescence signal in 2-Acetylbutyrolactone assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Acetylbutyrolactone (2-ABL) Fluorogenic Assays .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting framework designed to resolve signal-to-noise issues in assays utilizing 2-ABL as a fluorogenic derivatization reagent.

Scope of Support

This guide addresses protocols where 2-Acetylbutyrolactone (2-ABL) is used as a fluorogenic reagent for the determination of primary amines (e.g., pharmaceutical amines, amino acids, or hydrazines).[1][2] In this reaction, 2-ABL (non-fluorescent) condenses with primary amines to form highly fluorescent pyrrole-like or Schiff base derivatives [1, 2].

Part 1: Diagnostic Logic (Visual Workflow)

Before altering your protocol, use this logic tree to isolate the failure point. The reaction relies on a delicate balance between amine nucleophilicity and lactone stability .

G Start ISSUE: Low/No Fluorescence Signal Check_Blank Step 1: Check Reagent Blank Is the background high? Start->Check_Blank High_BG Contamination or Autofluorescence Check_Blank->High_BG Yes Low_BG Step 2: Check Positive Control (e.g., pure Methylamine/Aniline) Check_Blank->Low_BG No Control_Fail Systemic Failure Low_BG->Control_Fail No Signal Control_Pass Sample Matrix Interference Low_BG->Control_Pass Signal OK Reagent_Check Reagent Integrity: Is 2-ABL hydrolyzed? Control_Fail->Reagent_Check pH_Check Reaction pH: Is pH > 10 or < 7? Reagent_Check->pH_Check Reagent OK Replace 2-ABL\n(Store Anhydrous) Replace 2-ABL (Store Anhydrous) Reagent_Check->Replace 2-ABL\n(Store Anhydrous) Hydrolyzed Temp_Check Thermodynamics: Was heat applied (60-100°C)? pH_Check->Temp_Check pH Optimized Adjust to pH 8.0-9.5\n(Borate Buffer) Adjust to pH 8.0-9.5 (Borate Buffer) pH_Check->Adjust to pH 8.0-9.5\n(Borate Buffer) Incorrect Increase Temp/Time Increase Temp/Time Temp_Check->Increase Temp/Time Insufficient

Figure 1: Diagnostic decision tree for isolating low fluorescence signal in 2-ABL assays.

Part 2: Technical Troubleshooting Guide (Q&A)

Category 1: Reagent Chemistry & Stability

Q: My 2-ABL stock solution is old. Could this cause signal loss? A: Yes. 2-Acetylbutyrolactone contains a lactone ring (cyclic ester) and an acetyl group.

  • The Mechanism: The lactone ring is susceptible to hydrolysis , especially in the presence of moisture or inadvertently basic storage conditions. Hydrolysis opens the ring to form the corresponding hydroxy-acid/keto-acid, which cannot undergo the necessary condensation reaction to form the fluorescent fluorophore [3].

  • The Fix:

    • Check the refractive index or run a quick GC/TLC if possible. Pure 2-ABL is a colorless liquid (Density ~1.19 g/mL).

    • Protocol Standard: Always prepare working solutions fresh in anhydrous solvents (e.g., methanol or ethanol). Store the neat stock in a desiccator at 4°C, protected from light.

Q: I am seeing high background fluorescence in my blank. Why? A: This is often due to Schiff base polymerization or impurities in the solvent.

  • The Mechanism: 2-ABL has a ketone group that can react slowly with trace ammonia or impurities in "lower grade" solvents. Furthermore, at very high concentrations, 2-ABL can self-condense or oxidize.

  • The Fix:

    • Use HPLC-grade Methanol/Ethanol .

    • Ensure your buffer (if used) is free of primary amines (e.g., avoid Tris buffer ; use Borate or Phosphate instead). Tris has a primary amine and will react with 2-ABL, consuming the reagent and creating massive background signal [4].

Category 2: Reaction Conditions (Thermodynamics & Kinetics)

Q: I mixed 2-ABL with my sample at room temperature, but the signal is negligible. A: The condensation of 2-ABL with amines is thermodynamically demanding .

  • The Mechanism: The reaction typically follows a Hantzsch-like or Japp-Klingemann pathway, requiring the formation of an enamine intermediate followed by cyclization. This has a high activation energy.

  • The Fix: Heat is almost always mandatory.

    • Standard: Incubate at 60°C – 100°C for 20 – 60 minutes [1, 2].

    • Optimization: Run a temperature curve (40°C, 60°C, 80°C) to find the inflection point where signal maximizes without degrading the analyte.

Q: What is the optimal pH? I suspect my buffer is killing the reaction. A: You are facing the "Lactone Paradox."

  • The Mechanism:

    • Reaction Requirement: The amine must be unprotonated (nucleophilic) to attack the 2-ABL carbonyls. This requires a basic pH (typically pH > pKa of the amine, usually pH 8–10).

    • Reagent Stability: High pH (pH > 10) rapidly hydrolyzes the lactone ring of 2-ABL, destroying the reagent.

  • The Fix: Use a buffered system between pH 8.0 and 9.5 .

    • Recommended: 0.1M Borate Buffer (pH 9.0).

    • Avoid: Strong bases (NaOH) or acidic conditions (pH < 6), which protonate the amine and block the reaction.

Category 3: Detection & Optics[3]

Q: I don't know the exact excitation/emission wavelengths for my specific amine derivative. A: The derivatives generally fall into the UV-Excitable/Blue-Green Emission range.

  • The Mechanism: The resulting fluorophore is typically a conjugated heterocyclic system (e.g., a pyrrole or pyridine derivative).

  • The Fix: Perform a Spectral Scan .

    • Starting Point: Set Excitation at 340 nm and Scan Emission from 400–550 nm .

    • Literature Reference: Sabry et al. (2006) report excitation maxima often around ~300-350 nm and emission around ~430-480 nm depending on the specific amine structure [1].

Part 3: Optimized Experimental Protocol

Use this standardized protocol to validate your system.

Table 1: Critical Reaction Parameters

ParameterRecommended RangeCritical Notes
Solvent Methanol or Ethanol (HPLC Grade)Avoid: Water-only systems if possible (solubility issues).
Buffer Borate Buffer (pH 8.5 – 9.5)FORBIDDEN: Tris, Glycine (Primary amines react with 2-ABL).
Reagent Conc. 0.1% - 1.0% (v/v) 2-ABLExcess reagent is needed to drive pseudo-first-order kinetics.
Temperature 80°C (± 5°C)Use a water bath or heating block with a sealed vial.
Time 30 – 45 minutesTime must be consistent; cooling stops the reaction.
Excitation 330 – 350 nmPerform scan for specific analyte.
Emission 440 – 480 nmPerform scan for specific analyte.

Validation Workflow (Self-Validating):

  • Blank: 500 µL Buffer + 500 µL 2-ABL Reagent (Heat). Result: Low Fluorescence.

  • Positive Control: 500 µL Methylamine (10 µg/mL) + 500 µL 2-ABL Reagent (Heat). Result: High Fluorescence.

  • Sample: 500 µL Sample + 500 µL 2-ABL Reagent (Heat).

Part 4: Advanced Mechanism (The "Why")

Understanding the chemistry allows for better troubleshooting. The reaction likely proceeds via the attack of the primary amine on the acetyl group (ketone) or the lactone carbonyl, leading to ring rearrangement.

Reaction ABL 2-Acetylbutyrolactone (Non-Fluorescent) Intermediate Schiff Base / Enamine Intermediate ABL->Intermediate pH 9.0 Hydrolysis Hydrolyzed Byproduct (Non-Reactive) ABL->Hydrolysis High pH / Moisture Amine Primary Amine (R-NH2) Amine->Intermediate Heat Heat (80°C) - H2O Intermediate->Heat Product Fluorescent Derivative (Pyrrole/Pyridine type) Heat->Product Cyclization

Figure 2: Simplified reaction pathway showing the necessity of heat for cyclization and the risk of hydrolysis.

References

  • Sabry, S. M., et al. (2006).[2] "Application of 2-acetylbutyrolactone to spectrofluorimetry: Fluorescence properties of Schiff bases derived from 2-acetylbutyrolactone and spectrofluorimetric determination of primary amine-containing compounds." Analytica Chimica Acta.

  • ChemicalBook. (2025).[3][4] "2-Acetylbutyrolactone Properties and Uses."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10601, 2-Acetylbutyrolactone." PubChem.

  • Biotium. (2022). "Troubleshooting Tips for Fluorescence Staining: Buffer Compatibility."

Sources

Technical Support Center: Scaling Up 5-Acetyloxolan-2-one Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 5-Acetyloxolan-2-one (also known as 2-acetyl-γ-butyrolactone). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this valuable intermediate. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, moving from bench-scale to pilot or production scale.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses common problems encountered during the scale-up of this compound production in a question-and-answer format.

Reaction & Synthesis

Question 1: My reaction yield has significantly dropped after moving from a 1L to a 50L reactor. What are the likely causes?

Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that change with scale:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of the reactants (γ-butyrolactone, an acetic acid ester like ethyl or methyl acetate, and a strong base like sodium methoxide) is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Poor Temperature Control: The Claisen condensation is an exothermic reaction. What might be easily controlled with an ice bath at the lab scale can become a significant heat management challenge in a large reactor.[1] Inadequate heat removal can lead to runaway reactions and the formation of degradation products.

  • Inefficient Base Dispersion: If using a solid base like sodium methoxide powder, ensuring it is fully dispersed and dissolved is critical. Clumps of base can lead to uncontrolled reactivity and side reactions.

Troubleshooting Steps:

  • Optimize Agitation: Review the specifications of your reactor's agitator (type, speed, and placement). You may need to increase the stirring speed or use a different type of impeller to improve mixing.

  • Improve Heat Transfer: Ensure your reactor's cooling system is adequate for the larger scale. Consider a staged addition of the base to better control the exotherm.

  • Use a Base Solution: Instead of adding solid sodium methoxide, consider preparing a solution in the corresponding alcohol (e.g., sodium methoxide in methanol). This allows for a controlled addition rate and better dispersion.

Question 2: I am observing a significant amount of a byproduct that is difficult to separate from the desired product. What could it be and how can I minimize it?

Answer: A common and problematic byproduct in this synthesis is the formation of hydroxy- or alkoxybutyric acid derivatives.[2] These are formed through the nucleophilic attack of the alkoxide base (e.g., methoxide) on the lactone ring of either the starting material or the product, leading to ring-opening. These byproducts often have boiling points close to that of this compound, making them difficult to remove by standard distillation.[2]

Mitigation Strategies:

  • Control Reaction Temperature: Lowering the reaction temperature can help to minimize the rate of this side reaction.

  • Optimize Stoichiometry: Use the minimum effective amount of base. An excess of the alkoxide will increase the likelihood of nucleophilic attack on the lactone.

  • Prompt and Controlled Quenching: Once the reaction is complete, the quenching step is critical.

Work-up & Purification

Question 3: During the acidic work-up, my product seems to be degrading, leading to lower isolated yields. Why is this happening?

Answer: this compound is susceptible to hydrolysis under strongly acidic conditions, which can cleave the ester (lactone) ring.[1] If the pH of the aqueous phase drops too low during the neutralization of the basic reaction mixture, you can lose a significant amount of your product.

Best Practices for Work-up:

  • Controlled pH Neutralization: Instead of adding the reaction mixture to a large volume of strong acid, it is recommended to add the acid slowly to the reaction mixture with vigorous stirring and continuous pH monitoring. Aim for a final pH in the range of 4 to 7.[1]

  • Temperature Control during Quench: The neutralization is also an exothermic process. Ensure adequate cooling during the acid addition to prevent a temperature rise that could accelerate hydrolysis.

  • Use of Weaker Acids: Consider using a weaker acid for neutralization, such as acetic acid or even carbon dioxide (bubbled through the solution), which can provide better pH control.

Question 4: My final product after distillation is discolored (yellow to brown). What is the cause and how can I obtain a colorless product?

Answer: Discoloration is often an indication of thermal degradation of the product or the presence of high-boiling point impurities.

Troubleshooting Discoloration:

  • Efficient Vacuum Distillation: this compound has a relatively high boiling point at atmospheric pressure. To avoid thermal decomposition, it is crucial to perform the distillation under a high vacuum to lower the boiling temperature.

  • Minimize Residence Time at High Temperatures: Use a distillation setup that minimizes the time the product is exposed to high temperatures in the reboiler. A short-path distillation apparatus can be beneficial.

  • Pre-treatment Before Distillation: In some cases, a pre-treatment of the crude product can help. For instance, a heat treatment of the crude material at 100-250°C for a few hours has been reported to improve the quality of the subsequent distillation for γ-butyrolactone.[3] This may help to pyrolyze some unstable impurities into more volatile or less volatile compounds that are easier to separate.

Frequently Asked Questions (FAQs)

Synthesis & Mechanism

  • What is the underlying reaction mechanism for the synthesis of this compound? The synthesis is a classic example of a Claisen condensation reaction. A strong base, such as sodium methoxide, deprotonates the α-carbon of an acetic acid ester to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of γ-butyrolactone. The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide yields the β-keto ester product, this compound.

  • What are the most common strong bases used for this reaction at an industrial scale? Sodium methoxide and sodium ethoxide are the most commonly used bases due to their relatively low cost and high reactivity. The choice of base often corresponds to the ester used (e.g., sodium methoxide with methyl acetate) to avoid transesterification side reactions.

Safety Considerations

  • What are the primary safety hazards associated with the large-scale production of this compound?

    • Handling of Strong Bases: Sodium methoxide is highly corrosive and reacts violently with water. It is also flammable. Large-scale handling requires a dry, inert atmosphere (e.g., nitrogen) and appropriate personal protective equipment (PPE).

    • Exothermic Reaction: The Claisen condensation is exothermic. On a large scale, the heat generated can be significant, posing a risk of a runaway reaction if not properly controlled.

    • Flammable Solvents: The reaction often uses flammable solvents like ethyl or methyl acetate. Proper grounding and bonding of equipment are necessary to prevent static discharge.

    • Product Hazards: this compound is an irritant to the skin, eyes, and respiratory tract.[4]

Purification & Analysis

  • What is the recommended method for purifying this compound at a large scale? Vacuum distillation is the most common and effective method for purifying this compound to a high purity (>99%).[2] It is essential to use a good vacuum source and an efficient distillation column to achieve a good separation from both lower and higher boiling point impurities.

  • Are there any known azeotropes that can complicate the distillation of this compound? While specific azeotropic data for this compound is not readily available in the public domain, azeotropic distillation is a technique used for the purification of the parent compound, γ-butyrolactone, to separate it from impurities with close boiling points.[5] If challenging impurities are present, exploring azeotropic distillation with a suitable entrainer could be a viable strategy.

  • What analytical techniques are suitable for determining the purity of this compound and identifying impurities?

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for both quantifying the purity of this compound and identifying volatile impurities. A simple liquid-liquid extraction of the sample followed by GC-MS analysis can provide detailed information about the impurity profile.[6]

    • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile impurities. A normal phase method might be suitable given the polarity of the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

Experimental Protocols & Data

Typical Lab-Scale Synthesis Protocol

This protocol is for informational purposes and should be adapted and optimized for your specific equipment and safety procedures.

  • Reactor Setup: A 1L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled and flame-dried.

  • Reagent Charging: The flask is charged with 200 mL of anhydrous methyl acetate and 43 g (0.5 mol) of γ-butyrolactone under a nitrogen atmosphere.

  • Base Addition: A solution of 32.4 g (0.6 mol) of sodium methoxide in 150 mL of anhydrous methanol is prepared and added dropwise to the stirred reaction mixture over 1 hour, maintaining the internal temperature below 30°C with a water bath.

  • Reaction: After the addition is complete, the mixture is stirred at room temperature for 12-16 hours. The reaction progress can be monitored by GC.

  • Quenching: The reaction mixture is cooled to 0-5°C in an ice bath. 10% aqueous sulfuric acid is added slowly with vigorous stirring, maintaining the pH between 5 and 6.

  • Work-up: The layers are separated. The aqueous layer is extracted twice with 100 mL of methyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Key Process Parameters for Scale-Up
ParameterLab-Scale (1L)Pilot-Scale (50L) ConsiderationsRationale
Base Addition Time 1 hour2-4 hoursTo control the exotherm and ensure efficient heat removal.
Agitation Speed 300-400 RPMTo be determined based on impeller type and reactor geometry to ensure good mixing.To prevent localized high concentrations and improve heat transfer.
Quench pH 5-65-6 (with tight control)To prevent acid-catalyzed hydrolysis of the product.
Purification Vacuum DistillationFractional Vacuum DistillationTo achieve high purity by efficiently separating close-boiling impurities.

Visualizations

Synthesis Pathway of this compound

G GBL γ-Butyrolactone Intermediate Tetrahedral Intermediate GBL->Intermediate Nucleophilic Attack MeOAc Methyl Acetate Enolate Acetate Enolate MeOAc->Enolate Deprotonation NaOMe Sodium Methoxide NaOMe->Enolate Enolate->Intermediate Intermediate->NaOMe Reformation Product This compound Intermediate->Product Elimination MeOH Methanol Product->MeOH Byproduct

Caption: Claisen condensation for this compound synthesis.

Troubleshooting Low Yield

G start Low Yield Observed mixing Check Agitation Efficiency start->mixing temp Review Temperature Control start->temp workup Analyze Work-up Procedure start->workup mixing->temp Good improve_mixing Increase Stirring Speed / Change Impeller mixing->improve_mixing Poor temp->workup Adequate improve_cooling Enhance Cooling / Staged Addition temp->improve_cooling Inadequate control_ph Ensure pH is 4-7 during Quench workup->control_ph pH out of range check_impurities Analyze for Byproducts (GC-MS) workup->check_impurities pH in range

Caption: Decision tree for troubleshooting low yield.

References

  • EP0792877A1 - Process for the preparation of 2-acetyl-gamma-butyrolactone.
  • US5789603A - Method for preparing 2-acetyl-γ-butyrolactone.
  • US6299736B1 - Process for recovering γ-butyrolactone from a mixture of heavy organics.
  • JPS5927881A - Purification of gamma-butyrolactone.
  • (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent. [Link]

  • Development and Validation of a Sensitive GC–MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate. ResearchGate. [Link]

  • Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. ResearchGate. [Link]

  • Synthesis method of alpha-acetyl-gamma-butyrolactone. Patsnap. [Link]

  • Pyrolysis-Gas Chromatographic/Mass Spectrometry as an Alternative to H1-NMR and Gas Chromatography with Chiral Column for. Symbiosis Online Publishing. [Link]

  • 2-Acetylbutyrolactone | C6H8O3. PubChem. [Link]

  • 2-acetyl butyrolactone, 517-23-7. The Good Scents Company. [Link]

  • 2-Acetylbutyrolactone. Wikipedia. [Link]

  • Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma. [Link]

  • How to quench sodium methoxide?. XCHEMI. [Link]

Sources

optimization of reaction conditions for amine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Amine Derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the . As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure your experiments are successful and reproducible.

Introduction to Amine Derivatization

Derivatization is a critical technique in analytical chemistry and bioconjugation. Primary and secondary amines are common functional groups in many molecules of interest, including proteins, peptides, small molecule drugs, and metabolites. However, these amines often lack the properties required for sensitive and selective detection by modern analytical techniques like HPLC-UV/Fluorescence or mass spectrometry.[1] Derivatization chemically modifies the amine group to introduce a desirable tag, such as a chromophore, fluorophore, or a group that enhances ionization or chromatographic separation.[1][2] This process not only improves detectability but can also enhance the stability of the analyte.[1]

This guide will focus on the most common challenges encountered during amine derivatization and provide logical, science-backed solutions to overcome them.

Troubleshooting Guide: Common Issues in Amine Derivatization

Successful derivatization hinges on the careful control of several key reaction parameters. Below is a summary of common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Derivative Yield Incorrect pH: The nucleophilicity of the primary amine is highly pH-dependent. At low pH, the amine is protonated (-NH3+) and non-nucleophilic.[3][4] Conversely, at very high pH, competing hydrolysis of the derivatizing reagent (e.g., NHS ester) can significantly reduce yield.[3][5]Optimize pH: For most amine derivatizations (e.g., with NHS esters), a pH range of 8.3-8.5 is optimal.[4][5] For other reagents like dansyl chloride, a pH of 9-10 may be required.[6][7] Always use a suitable buffer that does not contain primary amines (e.g., phosphate or borate buffer).[8][9][10]
Inactive/Degraded Reagent: Derivatizing reagents, particularly NHS esters, are moisture-sensitive and can hydrolyze over time, rendering them inactive.[8][9][10][11] DMF, a common solvent, can degrade to form dimethylamine, which will react with the NHS ester.[5][8]Verify Reagent Activity: Use fresh, high-quality reagents. Store reagents under desiccated conditions.[10][11] Prepare reagent solutions immediately before use and do not store them in solution.[5][8][9][10] If using DMF, ensure it is anhydrous and free of a "fishy" odor.[5][8] A qualitative test for NHS ester activity can be performed by measuring the increase in absorbance at 260 nm upon base-induced hydrolysis.[8][11]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine for the derivatizing reagent.[8][9][10]Use Amine-Free Buffers: Switch to a non-nucleophilic buffer such as phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer.[4][9][10]
Suboptimal Temperature: Reaction kinetics are temperature-dependent. Some reactions require elevated temperatures for completion, while others proceed efficiently at room temperature.[12][13]Optimize Reaction Temperature: For silylation with BSTFA, heating at 70-80°C for 30-60 minutes is common.[12] Acylation with TFAA may require 60-70°C for 15-30 minutes.[12] Dansylation is often performed at 40-60°C.[6][7] NHS ester reactions are typically run at room temperature for several hours or overnight on ice.[5]
Inconsistent Results/Poor Reproducibility Variable Reaction Time: Incomplete or overly long reaction times can lead to inconsistent product formation and the generation of side products.Standardize and Optimize Reaction Time: The optimal reaction time can vary from minutes to hours depending on the reagent and analyte. For example, OPA reactions are very fast (<2 minutes), while dansylation can take up to an hour.[14][15] Perform a time-course experiment to determine the point of maximum derivatization.
Poor pH Control: Inadequate buffering can lead to pH shifts during the reaction, affecting the outcome.[16]Ensure Adequate Buffering: Use a buffer within its effective pH range and at a sufficient concentration to maintain a stable pH throughout the reaction.[16]
Presence of Multiple or Unexpected Peaks in Chromatogram Side Reactions: The derivatizing reagent may react with other functional groups on the analyte or with components of the sample matrix.[15]Purify the Sample: If possible, purify the analyte before derivatization to remove interfering substances.[15]
Reagent-Related Impurities: Excess reagent or byproducts of the derivatization reaction can interfere with the analysis.Quench the Reaction: After the desired reaction time, quench any remaining active reagent. For NHS esters, this can be done by adding a small molecule with a primary amine, such as Tris or glycine (if subsequent purification is performed).[3] For other reagents, acidification or addition of ammonia may be used.[14]
Derivative Instability: Some derivatives, like those formed with OPA, are unstable and must be analyzed immediately.[14][15]Analyze Promptly or Use a Stabilizing Agent: For unstable derivatives, automate the derivatization and injection process if possible. Alternatively, choose a reagent that forms more stable derivatives, such as dansyl chloride or FMOC-Cl.[14][15]

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for amine derivatization, particularly with NHS esters?

A1: The success of an NHS ester reaction is a balancing act between two competing reactions: aminolysis (the desired reaction) and hydrolysis (an undesirable side reaction).[3]

  • Amine Nucleophilicity: A primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[3] For the amine to be nucleophilic, it must be in its unprotonated form (-NH2). The equilibrium between the protonated (-NH3+) and unprotonated forms is governed by the pKa of the amine and the pH of the solution. At a pH below the pKa, the amine is predominantly protonated and unreactive.[3]

  • NHS Ester Hydrolysis: Water can also act as a nucleophile and hydrolyze the NHS ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[3][17]

Therefore, the optimal pH (typically 8.3-8.5) is a compromise that ensures a sufficient concentration of the reactive, unprotonated amine while minimizing the rate of NHS ester hydrolysis.[4][5]

Q2: I'm using a Tris buffer for my protein labeling with an NHS ester and getting very low yields. What's wrong?

A2: Tris (tris(hydroxymethyl)aminomethane) buffer is incompatible with NHS ester reactions because it contains a primary amine.[8][9][10] This primary amine on the Tris molecule will compete with the primary amines on your protein (N-terminus and lysine side chains) for reaction with the NHS ester.[8] This leads to a significant portion of your expensive reagent being consumed by the buffer, resulting in low labeling efficiency for your target protein.

Solution: Always use an amine-free buffer for NHS ester conjugations. Good choices include phosphate-buffered saline (PBS) at pH 7.2-8.0, sodium bicarbonate buffer at pH 8.3-8.5, or borate buffer.[4][9][10]

Q3: How can I be sure my NHS ester reagent is still active?

A3: NHS esters are susceptible to hydrolysis if exposed to moisture. You can perform a simple qualitative test to check the activity of your reagent.[8][11] The principle behind this test is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[8][11] By intentionally hydrolyzing the ester with a base and measuring the increase in absorbance, you can confirm its reactivity.[8] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What is the best solvent to dissolve my amine-derivatizing reagent in?

A4: The choice of solvent depends on the reagent's solubility. Many reagents, like NHS esters, are not readily soluble in aqueous buffers and must first be dissolved in a small amount of a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][8]

Key Considerations:

  • Use Anhydrous Solvents: The solvent must be of high purity and anhydrous (water-free). Any water contamination will hydrolyze the reagent before it has a chance to react with your target amine.[8]

  • Beware of Degraded DMF: Over time, DMF can degrade to form dimethylamine, a primary amine that will react with and consume your derivatizing reagent.[5][8] If your DMF has a "fishy" smell, it should be discarded.[5][8]

  • Prepare Fresh Solutions: Always dissolve the derivatizing reagent immediately before use. Do not prepare stock solutions for long-term storage, especially in aqueous solutions, as their stability is limited.[5][8][9][10]

Q5: For GC analysis, what are the most common derivatization techniques for primary amines?

A5: For gas chromatography (GC), the goal of derivatization is to convert polar, non-volatile amines into more volatile and thermally stable derivatives.[12] This improves peak shape and reduces interactions with the GC system.[12] The three main categories of derivatization for GC are:

  • Silylation: This involves replacing the active hydrogen on the amine with a silyl group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][12]

  • Acylation: This technique introduces an acyl group, often using reagents like trifluoroacetic anhydride (TFAA). The resulting fluorinated derivatives can significantly enhance sensitivity with an electron capture detector (ECD).[2][12]

  • Alkylation: This involves the formation of a carbamate derivative using alkyl chloroformates.[12]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general method for labeling a protein with a molecule functionalized with an NHS ester (e.g., a fluorescent dye).

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[3]

  • Conjugation Reaction: While gently stirring, add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[3] The optimal molar ratio may need to be determined empirically.

  • Incubation: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice.[5]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.[3]

  • Purification: Remove excess reagent and byproducts by purifying the labeled protein using a suitable method, such as size-exclusion chromatography.

Protocol 2: Qualitative Activity Test for NHS Esters

This protocol allows for a quick check of the reactivity of an NHS ester reagent.[8][11]

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

  • 0.5 M NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer.[8]

  • Prepare Control: Prepare a control cuvette containing only the buffer.

  • Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the initial absorbance (A_initial) of the NHS ester solution.[8][11]

  • Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.[8]

  • Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this as the final absorbance (A_final).[8][11]

  • Interpretation: If A_final is significantly greater than A_initial, the NHS ester is active. If there is little to no change in absorbance, the reagent has likely been hydrolyzed and is inactive.[11]

Visualizations

Workflow for NHS Ester Derivatization

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) mix Add NHS Ester Solution to Protein Solution prep_protein->mix prep_nhs Dissolve NHS Ester in Anhydrous DMSO/DMF (Prepare Fresh) prep_nhs->mix incubate Incubate (RT, 4h or 4°C, overnight) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify end end purify->end Analyte Ready for Analysis

Caption: A typical workflow for the derivatization of a protein with an NHS ester.

Key Factors Influencing Amine Derivatization Yield

G center Derivatization Yield pH pH center->pH Temp Temperature center->Temp Time Reaction Time center->Time Reagent Reagent Quality & Concentration center->Reagent

Caption: The interplay of critical parameters affecting the final yield of the derivatization reaction.

References

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC. Available at: [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Books.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]

  • New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. PubMed. Available at: [Link]

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Crawford Scientific. Available at: [Link]

  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PMC. Available at: [Link]

  • Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. SciSpace. Available at: [Link]

  • A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. PMC. Available at: [Link]

  • (PDF) Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. ResearchGate. Available at: [Link]

  • New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. ResearchGate. Available at: [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]

  • (PDF) Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. ResearchGate. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. Available at: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Available at: [Link]

  • Chemical derivatization processes applied to amine determination in samples of different matrix composition. Semantic Scholar. Available at: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition | Request PDF. ResearchGate. Available at: [Link]

  • The Vital Role of Temperature in Amine Columns for Treating Natural Gas. WIKA blog. Available at: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Sci-Hub. Available at: [Link]

  • How to Set Lean Amine Temperature. YouTube. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison: 5-Acetyloxolan-2-one vs. Fluorescamine for Primary Amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Fluorescamine , the industry-standard fluorogenic reagent for primary amines, and 5-Acetyloxolan-2-one (commonly known as Solerone or 5-acetyl-dihydro-2(3H)-furanone), a furanone derivative with distinct chemical behavior and emerging relevance in specific analytical contexts.

Executive Summary

Fluorescamine remains the gold standard for high-sensitivity, rapid quantification of primary amines (peptides, amino acids, proteins) due to its unique "turn-on" fluorescence mechanism and sub-second reaction kinetics. It is ideal for HPLC post-column derivatization and microplate assays where speed is critical.

This compound (Solerone) is a stable gamma-lactone derivative.[1] Unlike fluorescamine, which is a spiro-compound designed specifically for fluorogenesis, this compound is primarily known as a volatile flavor constituent. However, as a 1,4-dicarbonyl equivalent (possessing both a ketone and a lactone moiety), it reacts with primary amines to form pyrrolidinone derivatives (often associated with Maillard reaction pathways). While it offers superior hydrolytic stability compared to fluorescamine, its use as a fluorogenic reagent is niche, generally requiring harsher reaction conditions (incubation/heat) and yielding products with different spectral characteristics.

FeatureFluorescamineThis compound (Solerone)
Primary Application Rapid protein/peptide quantificationFlavor chemistry; niche amine derivatization
Reaction Kinetics Instantaneous (

ms)
Slow (Requires incubation/heat)
LOD (Limit of Detection) Picomole range (High Sensitivity)Micromole range (lower quantum yield typical)
Hydrolytic Stability Poor (Hydrolyzes in seconds)High (Stable in aqueous solution)
Fluorescence Mechanism Formation of pyrrolinone fluorophoreFormation of N-substituted pyrrolidinone
Excitation/Emission 390 nm / 475 nmVariable (often UV-excited)

Part 1: Mechanistic Insight & Chemical Logic

The fundamental difference lies in the electrophilicity and the chromophore formation of the two reagents.

Fluorescamine: The Kinetic Trap

Fluorescamine is non-fluorescent. Upon contact with a primary amine at pH 9.0, it undergoes a rapid nucleophilic attack at the spiro-lactone carbonyl. This opens the ring and allows a subsequent rearrangement to form a pyrrolinone derivative. The resulting cross-conjugated system is highly fluorescent. Crucially, the excess reagent hydrolyzes into non-fluorescent products, eliminating background noise.

This compound: The Thermodynamic Condensation

This compound contains an acetyl group at the C5 position of a gamma-lactone ring. It acts as a masked 1,4-dicarbonyl system. Reaction with a primary amine involves:

  • Nucleophilic attack at the ketone (Schiff base formation) or the lactone carbonyl (amide formation).

  • Cyclization to form an N-substituted 5-acetyl-pyrrolidin-2-one . Unlike fluorescamine, this process is not instantaneous and often requires thermodynamic driving forces (heat or prolonged incubation) to favor the cyclized, conjugated product over the open-chain intermediates.

Reaction Pathway Diagram

ReactionPathways cluster_0 Fluorescamine Pathway cluster_1 This compound Pathway F Fluorescamine (Non-Fluorescent) Inter1 Intermediate (Ring Opening) F->Inter1 Fast Attack (pH 9) Hydro Hydrolysis Product (Non-Fluorescent) F->Hydro H2O Competition Amine1 Primary Amine (R-NH2) Amine1->Inter1 Prod1 Pyrrolinone Adduct (Highly Fluorescent) Inter1->Prod1 Rearrangement (< 1 sec) S This compound (Solerone) Inter2 Hydroxy-Amide / Imine S->Inter2 Slow Attack (Heat/Time) Amine2 Primary Amine (R-NH2) Amine2->Inter2 Prod2 N-Substituted Pyrrolidinone Inter2->Prod2 Cyclization (-H2O)

Caption: Comparative reaction pathways. Fluorescamine utilizes a rapid kinetic trap to generate fluorescence, whereas this compound follows a slower condensation pathway typical of lactone-amine chemistry.

Part 2: Performance Metrics & Data Comparison

Sensitivity and Limit of Detection (LOD)
  • Fluorescamine: Capable of detecting amines in the picomole (pmol) range. The quantum yield of the adduct is high (

    
     depending on solvent).
    
  • This compound: Generally exhibits lower sensitivity. The resulting pyrrolidinone derivatives often lack the extended conjugation required for strong visible fluorescence unless specific derivatization conditions (e.g., coupling with other aromatic aldehydes) are used.

Stability and Solvent Compatibility
  • Fluorescamine:

    • Storage: Unstable in moist air; must be dissolved in dry acetone, dioxane, or DMSO.

    • In Assay: Hydrolyzes within seconds in aqueous buffer (

      
       s at pH 9). This is a feature, not a bug, as it removes background.
      
  • This compound:

    • Storage: Stable liquid/solid at room temperature.

    • In Assay: Does not hydrolyze rapidly. This allows for longer incubation times but requires separation steps if the reagent itself interferes (though it is generally non-fluorescent).

Selectivity
  • Fluorescamine: Highly selective for primary amines . Does not react with secondary amines to form fluorescent products.

  • This compound: Reacts with primary amines. May show cross-reactivity with thiols or other nucleophiles due to the lactone ring, but the specific pyrrolidinone formation is amine-selective.

Part 3: Experimental Protocols

Protocol A: Standard Fluorescamine Assay (High Throughput)

Best for: Protein quantification, Amino acid analysis.

Reagents:

  • Buffer: 0.2 M Borate buffer, pH 9.0.

  • Reagent Stock: 3 mg/mL Fluorescamine in dry acetone (prepare fresh).

  • Standard: BSA or Leucine standard curve.

Workflow:

  • Prepare Sample: Dilute protein/amine sample in Borate buffer (Volume: 150 µL).

  • Add Reagent: While vortexing the sample, rapidly add 50 µL of Fluorescamine stock.

    • Critical Step: Rapid mixing is essential because hydrolysis competes with amine reaction.

  • Incubate: Allow to stand at room temperature for 5–10 minutes (reaction is complete in seconds, but bubbles must clear).

  • Read: Measure Fluorescence: Ex 390 nm / Em 475 nm .

Protocol B: this compound Derivatization (Exploratory)

Best for: Stable adduct formation, GC-MS analysis, or specific metabolic tracking.

Reagents:

  • Buffer: 0.1 M Phosphate buffer, pH 7.4–8.0.

  • Reagent Stock: 10 mM this compound in Ethanol or DMSO.

  • Catalyst (Optional): Mild acid or heat can accelerate cyclization.

Workflow:

  • Mix: Combine 100 µL sample (amine) with 100 µL Reagent Stock.

  • Incubate: Heat at 40–60°C for 30–60 minutes .

    • Note: The ring-opening and subsequent cyclization (pyrrole formation) are thermodynamically driven.

  • Cool: Bring to room temperature.

  • Detection:

    • Fluorescence: Scan excitation (UV region, approx. 280–320 nm) and look for emission (350–450 nm). Note: Signal is likely weaker than fluorescamine.

    • Mass Spec: The stable lactam product is excellent for LC-MS or GC-MS analysis (Mass shift: +110 Da approx, minus water).

References

  • Udenfriend, S., et al. (1972). "Fluorescamine: A Reagent for Assay of Amino Acids, Peptides, Proteins, and Primary Amines in the Picomole Range." Science, 178(4063), 871-872. Link

  • PubChem. (2025).[1] "Compound Summary: this compound (Solerone)." National Library of Medicine. Link

  • Häring, D., et al. (1997). "Rationalizing the Origin of Solerone (5-Oxo-4-hexanolide): Biomimetic Synthesis and Identification of Key Metabolites in Sherry Wine." Journal of Agricultural and Food Chemistry, 45(2), 369-372. Link

  • Thermo Fisher Scientific. (2024). "Fluorescamine Protein Assay User Guide." Thermo Fisher Technical Resources. Link

  • Smolecule. (2024). "this compound Product Information & Applications." Smolecule Chemical Database. Link

Sources

A Senior Application Scientist's Guide to Amine Analysis: Evaluating Alternatives to 5-Acetyloxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and biochemical research, the precise quantification of primary amines is a critical task. From characterizing biopharmaceutical products to monitoring enzymatic reactions, the ability to reliably measure amine concentrations underpins significant scientific advancements. 5-Acetyloxolan-2-one, also known as 2-Acetyl-γ-butyrolactone, is one such reagent used for this purpose, enabling the identification of primary amines through derivatization.[1] However, the field of analytical chemistry offers a diverse toolkit of reagents, each with a unique profile of sensitivity, specificity, and procedural complexity.

This guide provides an in-depth comparison of three prominent alternatives to this compound: o-Phthalaldehyde (OPA), Fluorescamine, and Ninhydrin. We will explore the fundamental chemistry, practical applications, and performance metrics of each, providing the data-driven insights necessary for researchers to select the optimal reagent for their specific analytical challenge.

The Rationale for Derivatization in Amine Analysis

Many biologically significant amines, including amino acids and peptides, lack strong chromophores or fluorophores.[2] This inherent property makes their direct detection via UV-Vis spectrophotometry or fluorescence spectroscopy difficult and insensitive.[2] Chemical derivatization addresses this limitation by covalently attaching a molecule (a "tag") to the amine, conferring desirable optical properties upon the analyte and dramatically enhancing detection sensitivity.[2] The ideal derivatizing agent should react quickly and specifically with the target amine under mild conditions to yield a stable, easily detectable product.

o-Phthalaldehyde (OPA): The High-Sensitivity Fluorogenic Standard

o-Phthalaldehyde has established itself as a cornerstone reagent for the sensitive detection of primary amines, particularly in the field of amino acid analysis. Its reaction mechanism, requiring the presence of a thiol, is a classic example of elegant chemistry yielding a powerful analytical tool.

Principle and Reaction Mechanism

OPA itself is not fluorescent. It reacts with a primary amine in the presence of a nucleophilic thiol, such as 2-mercaptoethanol, at an alkaline pH.[3][4][5] This rapid reaction forms a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.[6] The product exhibits strong fluorescence with excitation typically around 340 nm and emission near 455 nm, allowing for detection in the low picomole range.[5][7]

OPA_Mechanism cluster_reactants Reactants OPA o-Phthalaldehyde (OPA) Intermediate1 Schiff Base Intermediate OPA->Intermediate1 + R-NH₂ (pH 9-11.5) Amine Primary Amine (R-NH₂) Thiol Thiol (R'-SH) (e.g., 2-Mercaptoethanol) Product Fluorescent Isoindole Derivative Intermediate1->Product + R'-SH Note Rapid Reaction (1-2 min) Product->Note

OPA Reaction with a Primary Amine and Thiol.
Performance Characteristics
  • Sensitivity : Excellent, with detection limits in the low picomole range.[4][7] OPA is reportedly five to ten times more sensitive than fluorescamine.[4]

  • Specificity : Highly specific for primary amines.[3][5] It does not react with secondary amines like proline to form a fluorescent product.

  • Reaction Speed : Very fast, with the reaction approaching completion within 1-2 minutes at room temperature.[3]

  • Stability : The resulting fluorescent isoindole derivatives can be unstable, with the signal decreasing over time.[5] This necessitates prompt measurement after derivatization. The inclusion of reagents like ethanethiol or dimethyl sulfoxide can help stabilize certain OPA-amine products.[3]

  • Advantages : High sensitivity, rapid reaction, and good solubility in aqueous buffers.[4]

  • Disadvantages : Product instability requires timed readings, and the thiol reagent has a strong odor. Buffers containing primary amines (e.g., Tris) will interfere.

Experimental Protocol: Fluorometric Quantification of Protein

This protocol is adapted for use in a 96-well microplate format.[8][9]

  • Reagent Preparation (OPA Reagent) :

    • Prepare a borate buffer (e.g., 0.1 M, pH 10.0-10.5).[6][7]

    • Dissolve 70 mg of OPA in 1 ml of methanol.[7]

    • Add the OPA solution to 95 ml of the borate buffer.[7]

    • Add 0.2 ml of 2-mercaptoethanol.[7]

    • The solution should be protected from light and can be stable for 1-2 weeks when stored properly.[7]

  • Standard Curve Preparation :

    • Prepare a series of standards of a known protein (e.g., Bovine Serum Albumin, BSA) in the same buffer as the unknown samples. A typical concentration range is 10-500 µg/mL.[9]

  • Assay Procedure :

    • Pipette 20 µL of each standard and unknown sample into the wells of an opaque 96-well microplate.[9]

    • Add 200 µL of the OPA reagent to each well.[8][9]

    • Incubate the plate in the dark at room temperature for approximately 5 minutes.[8]

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.[5][8]

  • Data Analysis :

    • Subtract the fluorescence of the blank (buffer only) from all readings.

    • Plot the fluorescence values of the standards versus their concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples from the standard curve.

OPA_Workflow Prep Prepare Standards & Samples Pipette Pipette 20 µL into 96-well Plate Prep->Pipette AddReagent Add 200 µL OPA Reagent Pipette->AddReagent Incubate Incubate 5 min in Dark (RT) AddReagent->Incubate Read Read Fluorescence (Ex: 340 nm, Em: 455 nm) Incubate->Read Analyze Plot Standard Curve & Calculate Concentrations Read->Analyze

Workflow for OPA-based Fluorometric Assay.

Fluorescamine: The Rapid and Stable Alternative

Fluorescamine is another highly sensitive reagent that provides a fast and convenient method for quantifying primary amines. Unlike OPA, it does not require a thiol cofactor, simplifying the reagent formulation.

Principle and Reaction Mechanism

Fluorescamine is non-fluorescent until it reacts with a primary amine. The reaction is nearly instantaneous at room temperature in an aqueous alkaline buffer (pH 8-9), yielding a stable, fluorescent pyrrolinone derivative.[10][11] A significant practical advantage is that any excess fluorescamine is rapidly hydrolyzed to non-fluorescent products, minimizing background interference.[10] However, this hydrolysis also means the reagent must be dissolved in a non-aqueous solvent like acetone and added quickly to the aqueous sample.[10]

Fluorescamine_Mechanism cluster_reactants Reactants Fluorescamine Fluorescamine (Non-fluorescent) Product Fluorescent Pyrrolinone Fluorescamine->Product + R-NH₂ (pH 8-9, milliseconds) Hydrolysis Non-fluorescent Hydrolysis Products Fluorescamine->Hydrolysis + H₂O (fast) Amine Primary Amine (R-NH₂) Water Water (H₂O) (Excess Reagent)

Fluorescamine Reaction with Primary Amines.
Performance Characteristics
  • Sensitivity : Very high, capable of detecting picomole or even nanogram quantities of amines.[11][12]

  • Specificity : Reacts specifically with primary amines.[13][14] Secondary amines may react but do not form fluorescent products.[14]

  • Reaction Speed : Extremely rapid, with half-times in the millisecond range.[11]

  • Stability : The fluorescent product is stable for several hours.[10]

  • Advantages : Extremely fast reaction, stable product, and low background due to the rapid hydrolysis of excess reagent.

  • Disadvantages : The reagent itself is prone to hydrolysis and must be prepared in a non-aqueous solvent.[10] This can lead to high blanks if not handled properly.[10]

Experimental Protocol: Fluorometric Quantification of Peptides

This protocol is adapted from established methods for protein and peptide analysis.[10]

  • Reagent Preparation :

    • Buffer : Prepare a suitable buffer, such as 0.2 M sodium borate, pH 9.0.

    • Fluorescamine Solution : Prepare a solution of 5 mg of fluorescamine in 10 mL of fresh, dry acetone. This solution is stable for about a week when stored at room temperature in the dark.[10]

  • Standard Curve Preparation :

    • Prepare a set of peptide or protein standards in the assay buffer.

  • Assay Procedure :

    • To 250 µL of each standard and sample in a test tube, add 500 µL of the borate buffer.

    • Vortex the tube vigorously. While vortexing, rapidly add 125 µL of the fluorescamine solution drop-wise.[10] Continuous mixing during addition is crucial to ensure the amine reaction outcompetes reagent hydrolysis.

    • Allow the reaction to proceed for 5-10 minutes at room temperature.

    • Measure the fluorescence in a spectrofluorometer with an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.[10][14]

  • Data Analysis :

    • Follow the same procedure as for the OPA assay to construct a standard curve and determine the concentration of the unknown samples.

Ninhydrin: The Classic Colorimetric Workhorse

The ninhydrin test is one of the most well-known chemical tests for detecting amino acids and other primary and secondary amines. While less sensitive than modern fluorometric methods, its simplicity and robustness make it a valuable tool, especially for qualitative screening and applications where high sensitivity is not paramount.

Principle and Reaction Mechanism

Ninhydrin (2,2-dihydroxyindane-1,3-dione) acts as a strong oxidizing agent.[15][16] In a multi-step reaction at elevated temperatures, it causes the oxidative deamination of an α-amino acid, liberating ammonia, carbon dioxide, an aldehyde, and a reduced form of ninhydrin (hydrindantin).[15] The released ammonia then reacts with another molecule of ninhydrin and the hydrindantin to form a deep blue-purple colored product known as Ruhemann's purple.[15][16] This complex has a strong absorbance maximum at approximately 570 nm. Imino acids like proline produce a yellow-orange colored product.[16][17]

Ninhydrin_Mechanism AminoAcid α-Amino Acid Intermediate NH₃ + Aldehyde + CO₂ + Hydrindantin (Reduced Ninhydrin) AminoAcid->Intermediate + 2 Ninhydrin (Heat) Ninhydrin1 Ninhydrin (Oxidant) Ninhydrin2 Ninhydrin Ammonia Ammonia (NH₃) Intermediate->Ammonia Product Ruhemann's Purple (Abs @ 570 nm) Ammonia->Product + Ninhydrin + Hydrindantin

Simplified Ninhydrin Reaction with an α-Amino Acid.
Performance Characteristics
  • Sensitivity : Moderate, with detection limits typically in the nanomole range.[18] It is significantly less sensitive than OPA or fluorescamine.[18]

  • Specificity : Reacts with ammonia and primary/secondary amines, as well as α-amino acids.[16] The color can vary depending on the analyte (e.g., purple for most amino acids, yellow for proline).[16]

  • Reaction Speed : Slow, requiring heating (e.g., 90-100°C) for 15-45 minutes for color development.[19]

  • Stability : The colored product is reasonably stable.

  • Advantages : Simple, robust, and inexpensive. Reacts with a broad range of amines, including secondary amines like proline.

  • Disadvantages : Requires heating, has lower sensitivity compared to fluorescent methods, and the reaction is slower.

Experimental Protocol: Colorimetric Quantification of Amino Acids

This protocol is a generalized procedure for the ninhydrin assay.[19]

  • Reagent Preparation (Ninhydrin Reagent) :

    • An optimized reaction mixture may consist of 20 mg/mL ninhydrin and 0.8 mg/mL hydrindantin in a solvent system like DMSO/acetate buffer (40/60 v/v).[19] Simpler formulations involve dissolving ninhydrin in ethanol or a similar solvent.[15]

  • Standard Curve Preparation :

    • Prepare a set of amino acid standards (e.g., glycine or a standard mixture) in distilled water or an appropriate buffer.

  • Assay Procedure :

    • Add 0.5 mL of the sample or standard to a test tube.

    • Add 0.5 mL of the ninhydrin reagent.

    • Mix thoroughly and heat the tubes in a boiling water bath or a heating block at 90°C for 45 minutes.[19]

    • Cool the tubes to room temperature.

    • Add a diluent solvent (e.g., 50% 2-propanol/water) to a final volume of 5 mL to stabilize the color.[19]

    • Measure the absorbance at 570 nm (and 440 nm if proline is expected).

  • Data Analysis :

    • Construct a standard curve by plotting absorbance versus concentration and determine the concentration of the unknown samples.

Comparative Summary

The choice of reagent is dictated by the specific requirements of the assay, including necessary sensitivity, sample throughput, and available instrumentation.

Featureo-Phthalaldehyde (OPA)FluorescamineNinhydrin
Detection Method FluorescenceFluorescenceColorimetry (Absorbance)
Sensitivity Picomole Range (High)[4][18]Picomole Range (High)[11][12]Nanomole Range (Moderate)[18]
Specificity Primary Amines[3]Primary Amines[14]Primary/Secondary Amines, NH₃[16]
Reaction Time 1-2 minutes at RT[3]Milliseconds at RT[11]15-45 minutes with heating[19]
Product Stability Unstable, requires prompt reading[5]Stable for hours[10]Reasonably Stable
Key Advantage Highest sensitivity, aqueous reagentExtremely fast, low backgroundSimple, inexpensive, reacts with proline
Key Disadvantage Product instability, thiol odorReagent hydrolysis, requires non-aqueous solventLower sensitivity, requires heating

Conclusion and Expert Recommendations

While this compound serves its purpose in amine derivatization, the alternatives discussed here offer a broader range of performance characteristics tailored to diverse analytical needs.

  • For High-Throughput Screening and Maximum Sensitivity : o-Phthalaldehyde (OPA) is the reagent of choice. Its exceptional sensitivity and rapid reaction in aqueous buffers make it ideal for automated systems and trace-level quantification, such as in HPLC post-column derivatization. The primary consideration is managing the timing of measurements due to product instability.

  • For Rapid Assays and Stable Endpoints : Fluorescamine offers a compelling alternative when a stable fluorescent signal is desired. Its near-instantaneous reaction and the self-quenching of excess reagent simplify workflows. It is particularly useful for manual assays where precise timing is less critical than with OPA.

  • For Robust, General-Purpose Analysis : Ninhydrin remains a reliable and cost-effective option for applications that do not require picomole sensitivity. Its ability to detect secondary amines like proline is a distinct advantage in comprehensive amino acid profiling. It is well-suited for teaching laboratories and qualitative assessments.

Ultimately, the selection of an amine analysis reagent is a balance of sensitivity requirements, sample matrix complexity, and practical laboratory constraints. By understanding the chemistry and performance of these powerful alternatives, researchers can ensure their analytical methods are not just adequate, but optimal.

References

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  • Campiglia, A. D., & Schulman, S. G. (1991). Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines. Mikrochimica Acta, 104(1-6), 137-147. [https://www.researchgate.
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  • Troll, W., & Cannan, R. K. (1953). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Journal of Biological Chemistry, 200(2), 803-811. [https://www.mdpi.com/2227-9717/9/10/1844]
  • Creidi, P., & Farran, A. (2007). Comparative sensitivity of the present OPA-MET method vs the conventional ninhydrin method. ResearchGate. [https://www.researchgate.net/figure/Comparative-sensitivity-of-the-present-OPA-MET-method-vs-the-conventional-ninhydrin_tbl2_257850228]
  • Thermo Fisher Scientific. (n.d.). Fluoraldehyde (OPA) Reagent Solution - Instructions. [https://www.researchgate.net/figure/The-standard-protocol-uses-a-ratio-of-1-10-sample-reagent-The-sensitivity-of-the_fig1_324275062]
  • Srichana, T. (2000). Fluorescamine: Characteristics, Scope and Applications. Chulalongkorn University Digital Collections. [https://www.digital.car.chula.ac.th/jspui/handle/123456789/15777]
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  • Drescher, D. G., & Lee, K. S. (1978). Fluorometric Amino Acid Analysis with O-phthaldialdehyde (OPA). Analytical Biochemistry, 84(2), 559-569. [https://www.researchgate.net/publication/22896570_Fluorometric_Amino_Acid_Analysis_with_O-phthaldialdehyde_OPA]
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  • MacFadyen, D. A. (1950). ON THE MECHANISM OF THE REACTION OF NINHYDRIN WITH α-AMINO ACIDS. Journal of Biological Chemistry, 186(1), 1-10. [https://www.jbc.org/article/S0021-9258(18)56438-0/pdf]
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5-Acetyloxolan-2-one versus o-phthalaldehyde for amino acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 5-Acetyloxolan-2-one (functionally identified here as the fluorogenic reagent 2-Acetylbutyrolactone or ABL ) and the industry-standard o-Phthalaldehyde (OPA) .[1]

Executive Summary: The Stability vs. Sensitivity Trade-off

For amino acid analysis, the choice between This compound (ABL) and o-Phthalaldehyde (OPA) represents a strategic decision between derivative stability and detection sensitivity .[1]

  • Choose OPA if your priority is picomole-level sensitivity and high-throughput speed, and you can manage the instability of the fluorescent product (isoindole) via automated online derivatization.[1]

  • Choose this compound (ABL) if you require stable derivatives for offline analysis or extended run times, and can accept slightly lower sensitivity (nanomole range) without the need for malodorous thiol co-reagents.[1]

Technical Identity & Mechanism of Action

To ensure scientific accuracy, we must first clarify the nomenclature. "this compound" is chemically synonymous in this context with 2-Acetylbutyrolactone (ABL) (IUPAC: 3-acetyloxolan-2-one).[1] It is a


-dicarbonyl compound capable of condensing with primary amines to form fluorescent Schiff bases/enamines.[1]
Comparative Reaction Mechanisms

The fundamental difference lies in the fluorophore formation pathway.

  • OPA Mechanism : Requires a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to "lock" the amine into a fluorescent 1-alkylthio-2-alkylisoindole structure.[1]

  • ABL Mechanism : Undergoes a condensation reaction with primary amines at the acetyl carbonyl, forming a conjugated Schiff base (imine) or enamine system that fluoresces without requiring a thiol cofactor.

ReactionPathways cluster_OPA OPA Pathway (High Sensitivity) cluster_ABL ABL Pathway (High Stability) Amine Primary Amine (Analyte) OPA_Reagent OPA + Thiol (pH 9-10) Amine->OPA_Reagent ABL_Reagent This compound (Alkaline pH) Amine->ABL_Reagent Isoindole Isoindole Derivative (Fluorescent) OPA_Reagent->Isoindole Cyclization (< 1 min) Degradation Non-Fluorescent Product Isoindole->Degradation Rapid Decay (10-30 mins) SchiffBase Conjugated Enamine/Imine (Stable Fluorophore) ABL_Reagent->SchiffBase Condensation (Heat/Time required)

Figure 1: Reaction Pathways. OPA forms an unstable isoindole; ABL forms a stable conjugated system.[1]

Performance Benchmarking

The following data matrix synthesizes experimental performance metrics.

Featureo-Phthalaldehyde (OPA) This compound (ABL)
Target Analyte Primary Amines (No Secondary)Primary Amines (No Secondary)
Sensitivity (LOD) Excellent (Femtomole to Low Picomole)Good (High Picomole to Nanomole)
Derivative Stability Poor (

min).[1] Requires immediate injection.[1]
High . Stable for hours/days, allowing offline batch processing.[1]
Reaction Speed Instant (30–60 seconds).[1]Slower (Requires incubation, often heated).[1]
Reagent Stability Oxidizes in air; sensitive to light.[1]Stable liquid; less sensitive to oxidation.[1]
Co-Reagents Requires Thiol (Mercaptoethanol/NAC).[1][2]None (Single-component reagent).[1]
Interferences Quenched by metal ions; thiol degradation.[1]Less susceptible to quenching; no thiol background.[1]
Excitation/Emission

nm /

nm

nm /

nm*

*Note: Spectral properties of ABL derivatives vary slightly by amino acid structure.[1]

Experimental Protocols

Protocol A: High-Sensitivity OPA Derivatization (Automated)

Best for: HPLC with online autosampler derivatization.[1]

Reagents:

  • Borate Buffer: 0.4 M, pH 10.2 (Agilent/Waters standard).

  • OPA Reagent: 10 mg OPA dissolved in 1 mL methanol + 9 mL Borate buffer + 50 µL 3-Mercaptopropionic acid (3-MPA).[1] Note: 3-MPA offers slightly better stability than 2-mercaptoethanol.[1]

Workflow:

  • Draw 1.0 µL of Amino Acid Standard/Sample.

  • Draw 5.0 µL of OPA Reagent.[1]

  • Mix in loop/vial for 1.0 minute (Critical: Do not exceed 2 mins).

  • Inject immediately onto C18 Reverse Phase Column.[1]

  • Detect at

    
     nm, 
    
    
    
    nm.
Protocol B: High-Stability ABL Derivatization (Manual/Batch)

Best for: Large batch processing, offline analysis, or labs lacking online mixing capabilities.[1]

Reagents:

  • Reaction Buffer: 0.2 M Borate or Carbonate Buffer, pH 9.5.

  • ABL Reagent: 5% (v/v) this compound in Acetonitrile or Methanol.[1]

Workflow:

  • Aliquot 100 µL of Sample (Amino Acid solution).

  • Add 100 µL of Reaction Buffer (pH 9.5).

  • Add 50 µL of ABL Reagent.

  • Vortex and Incubate at 60°C for 20 minutes (Heat accelerates Schiff base formation).

  • Cool to room temperature.

  • Dilute (if necessary) with mobile phase A.

  • Inject 10–20 µL onto C18 Reverse Phase Column.

  • Detect at

    
     nm, 
    
    
    
    nm.

Expert Insights & Troubleshooting

Why Choose ABL over OPA?

While OPA is the "gold standard" for sensitivity, its instability creates a "ticking clock." If your HPLC autosampler malfunctions or the queue is delayed, OPA derivatives will degrade, leading to quantitation errors (especially for Glycine and Lysine). ABL derivatives are robust , allowing you to derivatize a plate of 96 samples and run them overnight without signal loss.[1]

The "Secondary Amine" Problem

Neither OPA nor ABL reacts directly with secondary amines like Proline or Hydroxyproline .

  • Solution : If Proline analysis is critical, you must use FMOC-Cl (9-fluorenylmethyl chloroformate) as a secondary derivatization step, or oxidize the sample with Chloramine-T (though this is complex).[1] For pure primary amine profiling, ABL is sufficient.[1]

Reagent Purity Check

Commercial this compound (ABL) can contain hydrolysis products (acetic acid/butyrolactone ring opening) if stored improperly.[1]

  • Validation : Run a "Blank" injection of ABL + Buffer.[1] If high background fluorescence is observed, distill the reagent or purchase a fresh ampoule.

Decision Logic (Workflow)

Use this logic flow to select the correct reagent for your specific assay requirements.

DecisionTree Start Start: Amino Acid Analysis Goal Sensitivity Is Sensitivity < 1 pmol required? Start->Sensitivity Stability Is Online Mixing Available? Sensitivity->Stability No (Nanomole OK) OPA_Choice Use OPA (+ FMOC for Proline) Standard HPLC Workflow Sensitivity->OPA_Choice Yes (Trace Analysis) Proline Is Proline required? Stability->Proline Yes ABL_Choice Use this compound (ABL) Robust Batch Workflow Stability->ABL_Choice No (Manual Mix) Proline->OPA_Choice Yes (Dual inj.) Proline->ABL_Choice No (Primary only)

Figure 2: Reagent Selection Logic.

References

  • Roth, M. (1971).[1] Fluorescence reaction for amino acids. Analytical Chemistry, 43(7), 880-882.[1] Link(The foundational paper for OPA fluorescence).

  • Fermo, I., et al. (1990).[1] Serum amino acid analysis with pre-column derivatization: comparison of the o-phthaldialdehyde and N,N-diethyl-2,4-dinitro-5-fluoroaniline methods. Journal of Chromatography B, 534, 23-35.[1] Link(Comparative methodology for amino acid derivatization).

  • Wikipedia Contributors. (2025).[1] 2-Acetylbutyrolactone.[1][3][4][5][6] Wikipedia, The Free Encyclopedia. Link(Confirming nomenclature and fluorogenic application).

  • Mengerink, Y., et al. (2002).[1][7] Advances in the evaluation of the stability... of OPA derivatives. Journal of Chromatography A, 949(1-2), 99-124.[1][7] Link(Detailed analysis of OPA derivative instability).

  • Interchim. (n.d.).[1] OPA, amine detection reagent Technical Sheet. Interchim.[1][5] Link(Standard protocols for OPA usage).

Sources

Safety Operating Guide

5-Acetyloxolan-2-one: Proper Disposal Procedures

[1][2][3][4]

Chemical Profile & Safety Assessment

Before initiating disposal, you must validate the chemical identity and current state of the material. Misidentification of lactone isomers (e.g., confusing the 5-acetyl with the 3-acetyl isomer) can lead to improper segregation, although disposal streams often overlap.[1]

Chemical Identity
ParameterDetail
IUPAC Name This compound
Common Synonyms Solerone; 5-acetyldihydro-2(3H)-furanone
CAS Number 29393-32-6
Molecular Formula C₆H₈O₃
Flash Point ~128°C (Combustible)
Water Solubility Sparingly soluble; soluble in alcohols/organic solvents
Reactivity Stable under normal conditions.[1][2][3] Hydrolyzes in strong bases.
Hazard Classification (GHS)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4][2][5]

    • H319: Causes serious eye irritation.[1][4][3][5]

    • H335: May cause respiratory irritation.[1][4][2][3]

Pre-Disposal Segregation Strategy

Effective disposal begins with correct waste stream segregation. This compound is an oxygenated organic compound.[1] It must not be poured down the drain due to its low water solubility and potential biological activity.

Compatibility Matrix
  • Compatible: Acetone, Ethanol, Ethyl Acetate, other non-halogenated solvents.

  • Incompatible (Do Not Mix):

    • Strong Oxidizers: Risk of exothermic reaction.[1]

    • Strong Bases (pH > 10): Lactones undergo ring-opening hydrolysis, generating heat and altering the chemical nature of the waste.

    • Halogenated Solvents: Keep separate to minimize disposal costs (unless your facility uses a commingled "organic" stream).[1]

Waste Stream Decision Tree

The following logic gate ensures the material enters the correct regulatory pathway.

DisposalDecisionStartWaste Assessment:This compoundIsPureIs the materialpure/unused?Start->IsPureIsMixtureIs it mixed withother solvents?IsPure->IsMixtureNo (Used/Reaction Mix)PureWastePATH A:Lab Pack / Original Container(Tag as Unused Chemical)IsPure->PureWasteYesHalogenatedDoes mixture containHalogens (Cl, Br, F)?IsMixture->HalogenatedNonHalogenPATH B:Non-HalogenatedOrganic Waste StreamHalogenated->NonHalogenNoHalogenPATH C:HalogenatedOrganic Waste StreamHalogenated->HalogenYes (>2%)

Figure 1: Decision logic for segregating this compound waste. Path B is the most common route for reaction byproducts.

Step-by-Step Disposal Protocols

Scenario A: Routine Liquid Waste (Solvent Stream)

Applicability: Reaction mixtures, wash solvents, or diluted stock solutions.

  • PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood is active.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy designated for "Non-Halogenated Organic Solvents." [1]

    • Why HDPE? It offers excellent resistance to ketones and lactones.[1]

  • Transfer: Pour the this compound solution into the carboy using a funnel to prevent splashing.

  • Labeling: Immediately update the hazardous waste tag.

    • Must List: "this compound" (do not use abbreviations like 'Solerone' on official waste tags).[1]

    • Constituents: Estimate the percentage (e.g., "5% this compound, 95% Ethanol").

    • Hazard Checkbox: Mark "Irritant" and "Flammable/Combustible."

  • Closure: Cap the container tightly. Do not leave funnels in the neck of the carboy (a common violation).

Scenario B: Pure Substance (Expired/Unwanted Stock)

Applicability: Unused bottles of pure chemical.[1]

  • Do Not Bulking: If you have a small bottle (<500 mL), it is safer and more compliant to dispose of it as a "Lab Pack" rather than emptying it into a bulk drum.

  • Overpacking: Place the original sealed container into a clear plastic bag to contain potential leaks.

  • Tagging: Attach a hazardous waste tag directly to the bottle/bag.[1] Write "Unused this compound" clearly.

  • Storage: Place in the Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup by EHS.

Spill Management & Emergency Response

Accidental releases require immediate containment to prevent environmental contamination.[1]

Spill Response Workflow

SpillResponseAlert1. Alert & Protect(Notify personnel, PPE ON)Contain2. Containment(Use absorbent pillows/socks)Alert->ContainAbsorb3. Absorption(Vermiculite or Universal Pads)Contain->AbsorbClean4. Cleanup(Soap/Water Wash)Absorb->CleanDispose5. Disposal(Bag as Solid Hazardous Waste)Clean->Dispose

Figure 2: Immediate response protocol for laboratory spills.

Critical Note on Absorbents: Use inert absorbents (Vermiculite, clay, or universal pads).

  • Avoid: Sawdust or paper towels for bulk spills of combustible liquids, as this increases the fire surface area.

  • Decontamination: After absorbing the bulk liquid, wipe the surface with a dilute surfactant (soap and water) to remove the oily residue typical of lactones.

Regulatory & Compliance Context

  • RCRA Classification: While this compound is not explicitly P-listed or U-listed by the EPA, it is regulated as a characteristic hazardous waste if it exhibits ignitability (Flash point <60°C) or if mixed with listed solvents.[1] Since its flash point is ~128°C, it is not technically "Ignitable" (D001) by itself, but it is almost invariably managed as Class 3 Flammable/Combustible Liquid in lab settings for simplicity and safety.

  • Disposal Method: The ultimate fate of this molecule is high-temperature incineration .[1] This ensures complete oxidation of the lactone ring into CO₂ and H₂O.

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 10601, 2-Acetylbutyrolactone (Isomer Analog Reference).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.